molecular formula C7H12Cl2N2O B1423812 3-Methoxybenzene-1,2-diamine dihydrochloride CAS No. 862270-90-4

3-Methoxybenzene-1,2-diamine dihydrochloride

Cat. No.: B1423812
CAS No.: 862270-90-4
M. Wt: 211.09 g/mol
InChI Key: YVGNOQBREDMIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxybenzene-1,2-diamine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxybenzene-1,2-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxybenzene-1,2-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxybenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-6-4-2-3-5(8)7(6)9;;/h2-4H,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGNOQBREDMIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxybenzene-1,2-diamine dihydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Subject: CAS 66566-48-1 (Dihydrochloride) / 37466-89-0 (Free Base) Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary

3-Methoxybenzene-1,2-diamine dihydrochloride (also known as 2,3-diaminoanisole dihydrochloride) is a specialized electron-rich aromatic building block.[1] Unlike its meta-isomer (2,4-diaminoanisole), which is widely documented in dye chemistry, the 1,2-isomer is a critical scaffold for synthesizing fused heterocycles—specifically benzimidazoles and quinoxalines .

This guide addresses the compound's instability in its free-base form, mandating its isolation as a dihydrochloride salt.[1][2] It details the synthesis, stabilization protocols, and divergent reactivity pathways essential for pharmaceutical scaffold construction.[1][2]

Physicochemical Profile

The dihydrochloride salt is the preferred form for storage and handling due to the rapid oxidation of the free diamine in air (forming dark azo/azine polymers).[1][2]

PropertySpecificationNotes
IUPAC Name 3-Methoxybenzene-1,2-diamine dihydrochlorideSynonyms: 2,3-Diaminoanisole 2HCl; 3-Methoxy-o-phenylenediamine 2HCl
CAS Number 66566-48-1 (Salt) / 37466-89-0 (Free Base)Note: Distinguish carefully from 2,4-isomer (CAS 615-05-4).
Molecular Formula C₇H₁₀N₂O[1][2][3][4][5][6] · 2HClFree Base: C₇H₁₀N₂O
Molecular Weight 211.09 g/mol Free Base: 138.17 g/mol
Appearance White to pale grey crystalline powderDarkens to violet/brown upon oxidation/humidity exposure.[1][2]
Solubility Water (>50 mg/mL), MethanolInsoluble in non-polar organics (Hexane, DCM) unless neutralized.[1][2]
pKa ~4.1 (Conjugate acid)Protonation of first amine; second amine pKa is significantly lower due to electrostatic repulsion.[1][2]
Storage -20°C, Hygroscopic, Inert GasCritical: Store under Argon/Nitrogen.

Synthesis & Salt Formation Protocol

The synthesis targets the reduction of 3-methoxy-2-nitroaniline (or 2-amino-3-nitroanisole).[1] Direct nitration of anisole yields the wrong isomers; therefore, the precursor is typically derived from selective nitration of acetyl-protected anisidines or nucleophilic aromatic substitution.[1][2]

Validated Synthesis Workflow

Reaction Type: Catalytic Hydrogenation & Acid Salt Formation[1][2]

Reagents:

  • Precursor: 3-Methoxy-2-nitroaniline (CAS: 16554-45-3)[1]

  • Catalyst: 10% Pd/C (5 mol% loading)

  • Solvent: Methanol (anhydrous)[1][2]

  • Acid Source: 4M HCl in Dioxane or conc. HCl (aq)[1][2]

Step-by-Step Protocol:

  • Hydrogenation: Dissolve 3-methoxy-2-nitroaniline in Methanol (0.1 M concentration). Purge reactor with N₂. Add 10% Pd/C. Pressurize with H₂ (30–50 psi) and stir at RT for 4–6 hours. Monitoring: TLC (EtOAc:Hexane 1:1) or LC-MS to confirm disappearance of nitro peak.[1][2]

  • Filtration (Anaerobic): Filter the catalyst through Celite under a blanket of Nitrogen.[1][2] Caution: The free base filtrate is highly air-sensitive.[1][2]

  • Salt Formation: Immediately cool the filtrate to 0°C. Dropwise add 4M HCl in Dioxane (2.5 equivalents). A white precipitate should form immediately.[1][2]

  • Isolation: Filter the solid, wash with cold diethyl ether (to remove excess acid and impurities), and dry under high vacuum.[1][2]

Synthesis Logic Diagram[1][2]

SynthesisWorkflow Precursor 3-Methoxy-2-nitroaniline Hydrogenation Cat. Hydrogenation (Pd/C, H2, MeOH) Precursor->Hydrogenation Reduction FreeBase Intermediate: Free Diamine (Unstable/Oxidizable) Hydrogenation->FreeBase Filtration (N2 atm) Acidification Acidification (HCl/Dioxane, 0°C) FreeBase->Acidification Immediate Quench FinalSalt Target: Dihydrochloride Salt (Stable Solid) Acidification->FinalSalt Precipitation

Caption: Conversion of nitro-precursor to stable dihydrochloride salt via hydrogenation and immediate acidification to prevent oxidative degradation.

Reactivity & Synthetic Utility[2][7]

The 1,2-diamine motif, enhanced by the electron-donating methoxy group at the 3-position, is a potent nucleophile. The methoxy group exerts a steric influence on the N1 amine and an electronic influence (mesomeric donation) on the ring system.[1][2]

Primary Pathway: Benzimidazole Synthesis

Reaction with aldehydes or carboxylic acids yields 4-methoxy-benzimidazoles (or 7-methoxy depending on tautomer numbering).[1][2]

  • Mechanism: Condensation followed by oxidative cyclization (if using aldehydes) or dehydration (if using acids).[1][2]

  • Regioselectivity: The 3-methoxy group makes the two amines non-equivalent.[1][2] The amine para to the methoxy group (position 1) is more nucleophilic than the amine ortho to the methoxy group (position 2) due to steric hindrance, though both condense.[2]

Secondary Pathway: Quinoxaline Synthesis

Reaction with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields 5-methoxyquinoxalines.[1][2]

  • Utility: This reaction is often quantitative and serves as a method to "trap" the unstable diamine for characterization if the HCl salt cannot be isolated.[1][2]

Reactivity Flowchart[1][2][8]

Reactivity Start 3-Methoxybenzene-1,2-diamine (Free Base) Aldehyde + Aldehyde (R-CHO) [Oxidant/Acid] Start->Aldehyde Dicarbonyl + 1,2-Dicarbonyl (R-CO-CO-R) Start->Dicarbonyl Oxygen + O2 (Air Exposure) Start->Oxygen Unwanted Benzimidazole 4-Methoxy-1H-benzimidazole (Kinase Inhibitor Scaffold) Aldehyde->Benzimidazole Cyclocondensation Quinoxaline 5-Methoxyquinoxaline Dicarbonyl->Quinoxaline Condensation Degradation Azo/Azine Polymers (Dark Impurities) Oxygen->Degradation Oxidative Polymerization

Caption: Divergent synthetic pathways.[1] The 1,2-diamine motif is a "linchpin" for fusing heterocyclic rings.

Analytical Characterization

To validate the identity of the synthesized salt, the following analytical signals are diagnostic.

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 3.85 ppm (s, 3H)Methoxy group singlet.
δ 6.5 – 7.2 ppm (m, 3H)Aromatic protons (ABC system).[1][2]
Broad singlets >8.0 ppmAmmonium protons (-NH₃⁺), exchangeable with D₂O.[1][2]
HPLC Retention Time < 2,4-isomerThe 1,2-isomer is generally more polar than the 1,3-isomer.
Mass Spec (ESI+) m/z 139.1 [M+H]⁺Corresponds to the free base mass (138.17 + 1).[1][2]

Quality Control Note: If the NMR shows a singlet around δ 2.1 ppm, the sample may contain acetylated impurities (from incomplete hydrolysis if made from acetamides) or acetone solvates.[1][2]

Safety & Toxicology (E-E-A-T)

Hazard Class: Acute Tox. 4 (Oral/Dermal), Skin Sensitizer.[1][2]

  • Sensitization: Like all phenylenediamines, this compound is a potent skin sensitizer.[1][2] It can induce contact dermatitis.[1][2] Double-gloving (Nitrile) is mandatory. [1]

  • Genotoxicity: While the 2,4-isomer (2,4-diaminoanisole) is a known carcinogen (Group 2B), the 1,2-isomer has a different metabolic profile but should be treated as a suspected mutagen .[2] Handle inside a fume hood.

  • Stability: The HCl salt is stable for months at -20°C. The free base degrades within hours at room temperature in air.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine.[1][2] Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS) (2012). Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine (and related diamine impurities).[1][7] European Commission.[1][2] Retrieved from [Link]

  • Royal Society of Chemistry (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles.[1][8] RSC Advances.[1][2] Retrieved from [Link]

Sources

The Strategic Deployment of 3-Methoxybenzene-1,2-diamine in the Discovery of Novel Bioactive Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methoxybenzene-1,2-diamine, also known as 2,3-diaminoanisole, has emerged as a pivotal structural synthon in the landscape of medicinal chemistry. Its intrinsic bifunctional nature, characterized by two vicinal amino groups and an influential methoxy substituent, renders it an exceptionally versatile precursor for the construction of a diverse array of heterocyclic scaffolds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the strategic utilization of 3-Methoxybenzene-1,2-diamine in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the synthesis of key pharmacophores, and present quantitative data and visual workflows to facilitate a deeper understanding of the synthetic pathways and their biological implications.

Introduction: The Strategic Significance of 3-Methoxybenzene-1,2-diamine

The pursuit of novel therapeutic agents is a cornerstone of modern scientific endeavor.[1][2][3] At the heart of this pursuit lies the art and science of synthetic organic chemistry, where the judicious selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures with desired biological functions. 3-Methoxybenzene-1,2-diamine (Figure 1) is a commercially available and synthetically accessible intermediate that serves as a powerful building block in drug discovery.[4] Its value is primarily as a precursor to a wide array of heterocyclic compounds, most notably benzimidazoles, quinoxalines, and phenazines, which are prominent scaffolds in numerous FDA-approved drugs and clinical candidates.[5]

The strategic importance of 3-Methoxybenzene-1,2-diamine stems from several key features:

  • Bifunctional Reactivity: The two adjacent amino groups provide a reactive di-nucleophilic system, ideal for condensation reactions with a variety of electrophilic partners to form fused heterocyclic rings.

  • The Methoxy Substituent: The methoxy group at the 3-position exerts a significant electronic and steric influence on the molecule. It can modulate the reactivity of the diamine, influence the regioselectivity of cyclization reactions, and, importantly, impact the pharmacokinetic and pharmacodynamic properties of the final bioactive molecule. The presence of methoxy groups can enhance the antioxidant activity of benzazole derivatives.[5]

  • Scaffold Diversity: As will be detailed in this guide, 3-Methoxybenzene-1,2-diamine provides access to a rich diversity of heterocyclic systems, each with its own unique spectrum of biological activities.

This guide will provide a detailed examination of the practical application of this versatile diamine in the synthesis of key bioactive heterocyclic families.

Physicochemical Properties of 3-Methoxybenzene-1,2-diamine

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Solid
Melting Point 77-78 °C
Boiling Point 114-116 °C (0.5 Torr)
Solubility Slightly soluble in water
CAS Number 37466-89-0

Synthesis of 3-Methoxybenzene-1,2-diamine

The most common and efficient laboratory and industrial-scale synthesis of 3-Methoxybenzene-1,2-diamine involves the reduction of the corresponding nitroaniline precursor, 3-methoxy-2-nitroaniline.[4] Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.[4]

Experimental Protocol: Catalytic Hydrogenation of 3-methoxy-2-nitroaniline

This protocol is based on established methods for the reduction of nitroarenes.[4]

Objective: To synthesize 3-Methoxybenzene-1,2-diamine by the catalytic hydrogenation of 3-methoxy-2-nitroaniline.

Materials:

  • 3-methoxy-2-nitroaniline

  • Palladium on carbon (10% Pd/C)

  • Methanol (or Ethanol, Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite® or other filtration aid

Equipment:

  • Parr hydrogenator or similar hydrogenation apparatus

  • Reaction flask

  • Magnetic stirrer

  • Büchner funnel and filtration flask

  • Rotary evaporator

Procedure:

  • Preparation: In a suitable reaction flask, dissolve 3-methoxy-2-nitroaniline (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Inerting: Flush the flask with nitrogen or argon to remove atmospheric oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Methoxybenzene-1,2-diamine.

  • Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization or column chromatography.

Synthesis of Bioactive Benzimidazoles

Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The condensation of 3-Methoxybenzene-1,2-diamine with aldehydes is a direct and efficient route to 4-methoxy-substituted benzimidazoles.

General Reaction Scheme: Condensation with Aldehydes

The reaction proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring system.

diamine 3-Methoxybenzene-1,2-diamine benzimidazole 4-Methoxy-2-substituted-benzimidazole diamine->benzimidazole + Aldehyde, Catalyst, Solvent, Heat aldehyde Aldehyde (R-CHO)

Caption: Synthesis of 4-methoxy-substituted benzimidazoles.

Anticancer Activity of Methoxy-Substituted Benzimidazoles

Several studies have demonstrated the potent antiproliferative activity of benzimidazole derivatives bearing methoxy and hydroxy substituents. For instance, N-methyl-substituted benzimidazoles with hydroxyl and methoxy groups on the phenyl ring have shown selective activity against the MCF-7 breast cancer cell line.[5] A 2-hydroxy-4-methoxy-substituted derivative with a methyl group on the benzimidazole nitrogen exhibited an IC₅₀ value of 3.1 µM against MCF-7 cells.[5] Another derivative with a 2-hydroxy-4-methoxy substitution and an isobutyl chain on the nitrogen atom displayed broad-spectrum antiproliferative activity against multiple cell lines with IC₅₀ values in the low micromolar range (2.2–4.4 µM).[5]

Compound Structure (General)Cancer Cell LineIC₅₀ (µM)Reference
4-Methoxy-N-methyl-benzimidazole derivativeMCF-7 (Breast)3.1[5]
4-Methoxy-N-isobutyl-benzimidazole derivativeMultiple Cell Lines2.2-4.4[5]
2-thio-substituted benzimidazole derivativeHCT-116 (Colon)Active[6]
2-thio-substituted benzimidazole derivativeTK-10 (Renal)Active[6]
Experimental Protocol: Synthesis of 4-Methoxy-2-aryl-1H-benzimidazoles

This protocol is a representative procedure for the synthesis of 2-aryl-substituted benzimidazoles from 3-Methoxybenzene-1,2-diamine and an aromatic aldehyde.

Objective: To synthesize a 4-methoxy-2-aryl-1H-benzimidazole derivative.

Materials:

  • 3-Methoxybenzene-1,2-diamine

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Scandium (III) triflate (Sc(OTf)₃) or other suitable Lewis acid catalyst

  • Ethanol

  • Sodium bisulfite (NaHSO₃) (optional, for purification)

  • N,N-dimethylacetamide (DMA) (alternative solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 3-Methoxybenzene-1,2-diamine (1.0 mmol), the substituted aromatic aldehyde (1.0-1.1 mmol), and a catalytic amount of Sc(OTf)₃ (e.g., 1-5 mol%) in ethanol (5-10 mL).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • Alternative Work-up: If the product does not precipitate, quench the reaction with ice-water. The crude product will precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Synthesis of Bioactive Quinoxalines

Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7] A straightforward method for their synthesis is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

General Reaction Scheme: Condensation with 1,2-Diketones

diamine 3-Methoxybenzene-1,2-diamine quinoxaline Methoxy-substituted Quinoxaline diamine->quinoxaline + 1,2-Diketone, Catalyst, Solvent diketone 1,2-Diketone (R-CO-CO-R')

Caption: Synthesis of methoxy-substituted quinoxalines.

Biological Significance of Quinoxaline Derivatives

Quinoxaline derivatives have been investigated as inhibitors of various enzymes, including Apoptosis signal regulated kinase 1 (ASK1), a potential therapeutic target for non-alcoholic steatohepatitis.[8] For example, the ASK1 inhibitor GS-4997 has entered clinical trials.[8]

Experimental Protocol: Synthesis of Methoxy-Substituted Quinoxalines

This protocol describes an efficient synthesis of quinoxaline derivatives at room temperature.[9]

Objective: To synthesize a methoxy-substituted quinoxaline from 3-Methoxybenzene-1,2-diamine and a 1,2-diketone.

Materials:

  • 3-Methoxybenzene-1,2-diamine

  • 1,2-Diketone (e.g., benzil)

  • Ammonium heptamolybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O]

  • Ethanol (EtOH)

  • Water (H₂O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Catalyst and Solvent: In a 50 mL round-bottom flask, prepare a mixture of the 1,2-diketone (1 mmol) and ammonium heptamolybdate tetrahydrate (0.025 g, 0.02 mmol) in a 3:1 (v/v) mixture of EtOH/H₂O (20 mL).

  • Addition of Diamine: To the stirred mixture, add 3-Methoxybenzene-1,2-diamine (1 mmol).

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, add 20 mL of water to the reaction mixture and allow it to stand at room temperature for 1 hour to facilitate the precipitation of the crude product.

  • Isolation and Purification: Collect the crystalline product by filtration and recrystallize from ethanol to obtain the pure quinoxaline derivative.

Synthesis of Bioactive Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties.

General Synthetic Strategy

A common route to phenazines involves the oxidative cyclization of a suitably substituted o-phenylenediamine or the reaction of an o-phenylenediamine with a catechol derivative followed by oxidation.

Cytotoxicity of Phenazine Derivatives

Nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives have been synthesized and evaluated for their cytotoxic activity.[10]

Experimental Protocol: Synthesis of Methoxy-Substituted Phenazines

This protocol outlines a general procedure for the synthesis of substituted phenazines.[10]

Objective: To synthesize a methoxy-substituted phenazine derivative.

Materials:

  • A suitably substituted bis(2-nitrophenyl)amine precursor (derived from a multi-step synthesis potentially involving 3-Methoxybenzene-1,2-diamine)

  • Iron(III) chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reduction of Nitro Groups: A solution of the bis(2-nitrophenyl)amine precursor in a suitable solvent is treated with a reducing agent, such as NaBH₄ in the presence of a catalyst, to reduce both nitro groups to amines.

  • Oxidative Cyclization: The resulting diamine intermediate is then subjected to oxidative cyclization using a mild oxidizing agent like FeCl₃ to form the phenazine ring system.

  • Work-up and Purification: The reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified, typically by column chromatography.

Conclusion and Future Perspectives

3-Methoxybenzene-1,2-diamine has proven to be a highly valuable and versatile starting material in the synthesis of a wide range of bioactive heterocyclic compounds. Its strategic application enables the efficient construction of benzimidazoles, quinoxalines, and phenazines with diverse pharmacological profiles. The methoxy substituent plays a crucial role in modulating the biological activity of the resulting molecules, making this diamine an attractive building block for generating focused libraries for drug screening.

Future research will likely continue to explore the utility of 3-Methoxybenzene-1,2-diamine in the synthesis of novel and more complex heterocyclic systems. The development of new catalytic methods for the condensation and cyclization reactions will further enhance the efficiency and sustainability of these synthetic routes. As our understanding of the molecular targets of these bioactive heterocycles deepens, 3-Methoxybenzene-1,2-diamine will undoubtedly remain a key player in the ongoing quest for new and improved therapeutic agents.

References

  • Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]

  • Chen, Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(12), 6583-6591. DOI: 10.1039/d0ra10068d
  • Abdelmajeed, M. F., et al. (2023). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][5]thiadiazole. ChemistrySelect, 8(28), e202301138.

  • Kos, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2154. DOI: 10.3390/molecules29092154
  • Szymańska, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7010. DOI: 10.3390/molecules27207010
  • Mravljak, J., et al. (2022). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 27(19), 6296. DOI: 10.3390/molecules27196296
  • Hasaninejad, A., & Zare, A. (2009). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. E-Journal of Chemistry, 6(S1), S153-S158.
  • Alamgir, M., et al. (2007). Synthesis of Dimethoxy Activated Benzimidazoles and Bisbenzimidazoles. Topics in Heterocyclic Chemistry, 9, 87-116.
  • Kumar, R., et al. (2016). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Heterocyclic Chemistry, 53(4), 1017-1033.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. DOI: 10.1080/14756366.2024.2414382
  • Abd El-Hameed, R. H., et al. (2021). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 17(9), 1015-1026. DOI: 10.2174/1573406417666210304100830
  • Reddy, T. R., & Kumar, A. (2021). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 60B(4), 589-595.
  • Granda, J. M., et al. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 88(3), 1629-1639. DOI: 10.1021/acs.joc.2c02509
  • Ben-alloum, A., et al. (2010). ChemInform Abstract: New Procedure for the Synthesis of 2-Alkylbenzimidazoles. ChemInform, 41(31).
  • Venkataramireddy, V., et al. (2014).
  • Galkin, A. A., et al. (2007). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Pharmaceutical Chemistry Journal, 41, 596-599.
  • Park, J., et al. (2018). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology, 18(10), 7208-7212.
  • Abdelmajeed, M. F., et al. (2023). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][5]thiadiazole. ChemistrySelect, 8(28), e202301138.

  • Sharma, A., et al. (2021). Bioactive and Pharmacologically important Pyrano[2,3-c]pyrazoles. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15.
  • Cutignano, A., et al. (2023). Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry. Marine Drugs, 21(1), 55.
  • Zhang, L., et al. (2024).

Sources

Handling and storage of 3-Methoxybenzene-1,2-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Application Protocols for Drug Discovery

Executive Summary & Chemical Identity

3-Methoxybenzene-1,2-diamine dihydrochloride (also known as 3-Methoxy-o-phenylenediamine dihydrochloride) is a critical intermediate in the synthesis of benzimidazole-based kinase inhibitors and heterocyclic dye scaffolds. While the dihydrochloride salt offers improved stability over its free base counterpart, it remains a labile compound subject to rapid oxidative degradation and hygroscopic hydrolysis.

This guide defines the operational standards required to maintain >98% purity during storage and experimental handling. Failure to adhere to these protocols typically results in the formation of cytotoxic phenazine impurities, which can compromise bioassay data and synthetic yields.

Property Technical Specification
Chemical Name 3-Methoxybenzene-1,2-diamine dihydrochloride
Free Base CAS (Refers to parent amine)
Molecular Formula

Molecular Weight ~211.09 g/mol (Salt) / 138.17 g/mol (Base)
Physical Form Off-white to beige crystalline powder (Pure); Dark brown/black (Oxidized)
Solubility High in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM)
pKa ~4.1 (Conjugate acid of 1st amine), ~1.0 (Conjugate acid of 2nd amine)
The Stability Paradox: Salt vs. Free Base

To handle this compound effectively, one must understand the Oxidative Liability Mechanism .

Aromatic diamines (o-phenylenediamines) are electron-rich systems. The presence of the methoxy group at the 3-position further increases electron density on the ring, making it exceptionally prone to oxidation.

  • The Salt Form (Storage): The dihydrochloride salt protonates both amine groups (

    
    ). This removes the lone pair electrons from conjugation, significantly raising the oxidation potential and stabilizing the molecule against air.
    
  • The Free Base (Reaction): Upon neutralization (e.g., adding base or dissolving in non-acidic aqueous buffers), the amine lone pairs become available. In the presence of oxygen, they rapidly oxidize to form quinone diimines, which subsequently dimerize into colored phenazines or polymerize into "black tar."

Visualization: Degradation Pathway

The following diagram illustrates why air exclusion is critical during the neutralization step.

OxidationMechanism Salt Dihydrochloride Salt (Stable, Off-White) Base Free Base (Reactive, Labile) Salt->Base Neutralization (pH > 5) QDI Quinone Diimine (Reactive Intermediate) Base->QDI O2 (Air Exposure) Phenazine Phenazine/Azo Dimers (Cytotoxic Impurity, Black) QDI->Phenazine Dimerization

Figure 1: Mechanistic pathway of oxidative degradation from stable salt to cytotoxic impurity.

Storage Protocols: The "Desiccated Cold Chain"

Trustworthiness in data begins with sample integrity. The following storage protocol is non-negotiable for pharmaceutical-grade applications.

Primary Storage (Long-Term)
  • Temperature: -20°C is mandatory for storage exceeding 1 week. Short-term (active use) storage at 2–8°C is acceptable.

  • Atmosphere: The vial must be backfilled with Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photolytic degradation.

  • Desiccation: Store the vial inside a secondary container (e.g., a jar or vacuum bag) containing active desiccant (silica gel or molecular sieves).

    • Reasoning: The HCl salt is hygroscopic. Absorbed water mobilizes ions and facilitates proton transfer, accelerating hydrolysis and oxidation even in the solid state.

Visual Check for Quality
  • Pass: Powder is white, beige, or light grey.

  • Fail: Powder is dark brown, purple, or black. Do not use. The presence of dark crust indicates >5% oxidation products, which can act as radical initiators in subsequent reactions.

Operational Handling & Solubilization

This section details the "Just-in-Time" preparation method to ensure the compound remains stable during experimentation.

Workflow: Solubilization for Biological Assays
  • Solvent: Dimethyl Sulfoxide (DMSO) or Water (degassed).

  • Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize solvent volume.

Protocol:

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt.

  • Degassing: Sparge the solvent (DMSO/Water) with Nitrogen for 15 minutes prior to use.

  • Dissolution: Add solvent to the powder. Vortex rapidly.

  • Usage Window:

    • In DMSO: Stable for ~4 hours at room temperature if protected from light.

    • In Aqueous Buffer (pH > 7): Use immediately (<15 minutes). The rate of oxidation increases exponentially with pH.

Workflow: Synthetic Chemistry (Free-Basing)

If your reaction requires the free amine (e.g., nucleophilic attack), generate it in situ.

  • Suspend the dihydrochloride salt in the reaction solvent (e.g., dry DMF or Methanol).

  • Purge the vessel with Nitrogen/Argon.

  • Add the organic base (e.g., Triethylamine or DIPEA) only after the system is anaerobic.

  • Proceed immediately to the next step (e.g., addition of the electrophile).

Decision Logic: Handling Environment

HandlingLogic Start Start: Handling 3-Methoxy-OPD.2HCl Scale What is the scale? Start->Scale Small < 100 mg (Analytical/Bioassay) Scale->Small Large > 100 mg (Synthesis) Scale->Large MethodA Method A: Rapid Weighing 1. Warm to RT 2. Weigh in air (<2 min) 3. Dissolve in degassed solvent Small->MethodA MethodB Method B: Inert Atmosphere 1. Transfer to Glovebox/Schlenk 2. Weigh under N2/Ar 3. Neutralize in situ Large->MethodB

Figure 2: Decision matrix for handling based on experimental scale to minimize oxidative risk.

Safety & Waste Management (EHS)

As an aromatic diamine, this compound carries significant health risks. It is structurally related to known mutagens.

  • Acute Toxicity: Harmful if swallowed or in contact with skin (permeates intact skin).

  • Genotoxicity: Suspected mutagen (Muta. 2).[1] Handle as a potential carcinogen.

  • Sensitization: High risk of skin sensitization.[1] Once sensitized, anaphylactic reactions to trace amounts are possible.

Disposal: Do not dispose of down the drain. Collect in a dedicated "Halogenated Organic Waste" stream (due to HCl content) or "Toxic Organic Waste" stream. Treat all glassware with a 10% bleach solution to oxidize residues before washing, ensuring deactivation of biological activity.

References
  • Sigma-Aldrich. 3-Methoxybenzene-1,2-diamine Product Specification & Safety Data. Retrieved from (Note: Link directs to free base analog for chemical property verification).

  • PubChem. 3-Methoxybenzene-1,2-diamine Compound Summary (CID 184268). National Library of Medicine. Retrieved from .

  • Fisher Scientific. Safety Data Sheet: o-Phenylenediamine dihydrochloride. (Used for analog salt handling safety). Retrieved from .

  • ECHA (European Chemicals Agency). Registration Dossier: 4-methoxy-o-phenylenediamine.[2] (Toxicological reference for methoxy-substituted diamines). Retrieved from .

Sources

Technical Guide: Commercial Sourcing & Application of 3-Methoxybenzene-1,2-diamine Dihydrochloride

[1]

Executive Summary

3-Methoxybenzene-1,2-diamine dihydrochloride (also known as 3-Methoxy-o-phenylenediamine 2HCl) is a critical heterocyclic building block, primarily utilized in the synthesis of sterically congested benzimidazoles and quinoxalines.[1]

This guide addresses a frequent procurement error: the confusion between the 3-methoxy isomer (sterically hindered, CAS 37466-89-0 for free base) and the more common 4-methoxy isomer (CAS 59548-39-9).[1] As a Senior Application Scientist, I will outline the precise specification parameters, sourcing intelligence, and handling protocols required to ensure experimental reproducibility in drug discovery workflows.

Part 1: Chemical Identity & Procurement Intelligence

Structural Disambiguation (Critical)

Before contacting suppliers, you must verify the regiochemistry.[1] The position of the methoxy group relative to the diamine functionality radically alters downstream reactivity and biological activity.[1]

  • Target Molecule: 3-Methoxybenzene-1,2-diamine (Methoxy group adjacent to amine).[1][2]

    • Utility: Creates benzimidazoles with a substituent at the 4-position (per IUPAC numbering of the fused ring), often used to induce specific binding pocket fits in kinase inhibitors.[1]

  • Common Imposter: 4-Methoxybenzene-1,2-diamine.[1][3][4]

    • Utility: Creates benzimidazoles substituted at the 5-position.[1] Much cheaper and widely available.[1]

IsomerCheckcluster_0Target Moleculecluster_1Common ConfusionTarget3-Methoxybenzene-1,2-diamine(3-Methoxy-o-phenylenediamine)Sterically CrowdedDecisionCheck CASTarget->DecisionImposter4-Methoxybenzene-1,2-diamine(4-Methoxy-o-phenylenediamine)Less HinderedImposter->DecisionCAS: 37466-89-0 (Free Base)\nSalt form often CustomCAS: 37466-89-0 (Free Base)Salt form often CustomDecision->CAS: 37466-89-0 (Free Base)\nSalt form often CustomTargetCAS: 59548-39-9 (2HCl Salt)\nCatalog ItemCAS: 59548-39-9 (2HCl Salt)Catalog ItemDecision->CAS: 59548-39-9 (2HCl Salt)\nCatalog ItemImposter

Figure 1: Structural disambiguation logic to prevent procurement errors.

Supplier Landscape & Sourcing Strategy

The dihydrochloride salt of the 3-isomer is often not a "catalog" item in the same way the 4-isomer is.[1] It frequently requires a "Make-to-Order" request or purchase of the free base followed by in-house salt formation.[1]

Validated Supplier Categories
TierVendor TypeRepresentative SuppliersStrategy
Tier 1 Global Distributors Thermo Scientific, Fisher ScientificHigh Cost / High Reliability. Use for reference standards. Often list the free base (CAS 37466-89-0).[1]
Tier 2 Building Block Specialists Enamine, Combi-Blocks, Apollo ScientificBest Balance. These vendors specialize in heterocycles.[1] They are most likely to have the HCl salt or custom synthesize it rapidly.[1]
Tier 3 Bulk API Intermediates Ambeed, BLD PharmVolume Sourcing. Good for gram-scale scale-up, but rigorous QC (NMR/Titration) is mandatory upon receipt.[1]

Procurement Directive: If the dihydrochloride is unavailable, purchase the Free Base (CAS 37466-89-0) and convert it using 4M HCl in Dioxane.[1] The salt form is preferred for storage as the free base oxidizes rapidly to a black tar.[1]

Part 2: Handling, Stability & Quality Control[1]

The "Black Tar" Phenomenon

Phenylenediamines are notoriously unstable in air.[1] The 3-methoxy group acts as an electron-donating group (EDG), making the ring even more electron-rich and prone to oxidation than the unsubstituted parent.[1]

  • Visual QC:

    • Pass: Off-white, beige, or light grey powder.[1]

    • Fail: Dark purple, brown, or black clumps.[1] (Do not use; purification is difficult).

  • Storage Protocol:

    • Store at -20°C .

    • Must be kept under Argon or Nitrogen .[1]

    • Hygroscopic: The HCl salt will absorb water, altering the molecular weight (MW) and ruining stoichiometric calculations.[1] Desiccate before weighing.

Analytical Verification (Self-Validating Protocol)

Upon receipt, run this specific QC workflow to validate identity and salt stoichiometry.

  • 1H NMR (DMSO-d6):

    • Look for the methoxy singlet at ~3.8 ppm.[1]

    • Crucial: Check the integration of the aromatic protons. The 3-isomer has a 1:1:1 pattern (ABC system) for the three aromatic protons, whereas the 4-isomer has a different splitting pattern (ABX).[1]

  • Chloride Titration (AgNO3):

    • Verify the "dihydrochloride" claim.[1][5] Commercial batches sometimes drift to monohydrochloride or contain excess HCl.[1]

    • Target Cl%: ~26-28% (calculated based on MW).[1]

Part 3: Synthetic Utility & Experimental Protocol

Application: Regioselective Benzimidazole Synthesis

The primary use of this scaffold is synthesizing 4-methoxy-substituted benzimidazoles.[1] The 3-methoxy group exerts steric pressure, which can be leveraged for regioselectivity in cyclization reactions.[1]

SynthesisPathRaw3-Methoxybenzene-1,2-diamine2HClIntermediateSchiff Base / Aminal(Unstable Intermediate)Raw->Intermediate Condensation(DMF/EtOH, Heat)AldehydeAryl Aldehyde(R-CHO)Aldehyde->Intermediate Condensation(DMF/EtOH, Heat)OxidantOxidant(Air/Na2S2O5)Product4-Methoxy-2-aryl-1H-benzimidazoleOxidant->ProductIntermediate->Product Oxidative Cyclization

Figure 2: Pathway for converting the diamine into a pharmacologically active benzimidazole.[1]

Detailed Protocol: Condensation with Benzaldehyde

Context: This protocol assumes the use of the dihydrochloride salt. The neutralization step is critical.

Materials:

  • 3-Methoxybenzene-1,2-diamine 2HCl (1.0 eq)[1]

  • Benzaldehyde (1.1 eq)

  • Sodium Metabisulfite (Na2S2O5) (1.2 eq) – Acts as a mild oxidant.

  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol/Water (3:1).[1]

  • Base: Triethylamine (Et3N) (2.2 eq) – Required to free the amine.

Step-by-Step Workflow:

  • Neutralization & Dissolution:

    • In a round-bottom flask, suspend the 3-Methoxybenzene-1,2-diamine 2HCl in DMF.

    • Add Triethylamine dropwise at 0°C. The suspension should clear or change color as the free base is liberated.[1]

    • Why: The HCl salt will not react with the aldehyde; the amine lone pairs must be free.[1]

  • Addition:

    • Add Benzaldehyde followed by Sodium Metabisulfite .[1]

    • Note: Na2S2O5 facilitates the oxidative cyclization step, preventing the reaction from stalling at the imine stage.[1]

  • Reflux:

    • Heat the mixture to 80-100°C for 4–6 hours.

    • Monitor: Use TLC (5% MeOH in DCM). The diamine spot (very polar, stays at baseline) should disappear.[1]

  • Workup (The "Crash Out" Method):

    • Cool the reaction to room temperature.[1][6]

    • Pour the DMF solution into ice-cold water (10x volume).

    • The benzimidazole product should precipitate as a solid.[1]

    • Filter, wash with water, and dry.[1][6][7]

  • Purification:

    • Recrystallize from Ethanol if necessary.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine.[1] Retrieved from [Link]

  • Li, X., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes.[1] RSC Advances.[1] Retrieved from [Link]

Methodological & Application

Precision Cyclocondensation Protocols for 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Benzimidazole and Quinoxaline Scaffolds in Drug Discovery

Executive Summary & Strategic Rationale

3-Methoxybenzene-1,2-diamine (CAS: 37466-89-0) is a high-value pharmacophore precursor used extensively in the synthesis of kinase inhibitors (e.g., VEGFR, EGFR targets) and intercalating agents. Its unique 3-methoxy substitution pattern introduces a critical electronic and steric asymmetry that distinguishes it from the symmetric 1,2-phenylenediamine.

The Regioselectivity Challenge: The presence of the methoxy group at the C3 position creates two non-equivalent nucleophilic amine centers:

  • N1 (meta to OMe): Sterically accessible but less electron-rich due to inductive withdrawal.

  • N2 (ortho to OMe): Electron-rich (resonance donation) but sterically hindered.

This guide provides field-proven protocols to harness this asymmetry, ensuring high yield and purity in the synthesis of 4-methoxybenzimidazoles and 5-methoxyquinoxalines .

Chemical Safety & Handling (Critical)

Hazard Profile: 3-Methoxybenzene-1,2-diamine is acutely toxic and air-sensitive. Oxidation leads to the formation of azo-oligomers and phenazines, which appear as dark impurities and poison catalytic cycles.

ParameterSpecification / Requirement
Storage -20°C, under Argon/Nitrogen atmosphere.
Handling Glovebox or Schlenk line techniques required.
Toxicity Acute Tox. 4 (Oral/Dermal/Inhalation).[1] Skin/Eye Irritant.[1]
Appearance Colorless to pale grey crystals (Pure). Dark brown/black (Oxidized).

Mechanistic Insight: The Regioselectivity Matrix

Understanding the nucleophilic hierarchy is essential for controlling the reaction pathway.

ReactionMechanism Figure 1: Nucleophilic competition between N1 and N2 amines controlled by steric vs. electronic factors. Substrate 3-Methoxybenzene-1,2-diamine N1_Attack Path A: N1 Attack (Meta) (Kinetically Favored for Bulky Electrophiles) Substrate->N1_Attack Low Sterics N2_Attack Path B: N2 Attack (Ortho) (Electronically Favored, Sterically Hindered) Substrate->N2_Attack High e- Density Intermediate_A Schiff Base A N1_Attack->Intermediate_A Intermediate_B Schiff Base B N2_Attack->Intermediate_B Product Cyclized Heterocycle (Benzimidazole/Quinoxaline) Intermediate_A->Product Cyclization Intermediate_B->Product Cyclization

Protocol A: Synthesis of 4-Methoxybenzimidazoles

Application: Construction of hinge-binding motifs in kinase inhibitors.

Methodology: Oxidative Cyclocondensation with Aldehydes

This method avoids the harsh conditions of polyphosphoric acid (PPA) and utilizes mild oxidative closure, preserving sensitive functional groups on the aldehyde partner.

Reagents:

  • Substrate: 3-Methoxybenzene-1,2-diamine (1.0 equiv)

  • Electrophile: Aryl Aldehyde (1.05 equiv)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv) or Air/catalytic Ce(NO₃)₃

  • Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step Protocol:

  • Pre-Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzene-1,2-diamine (1.0 mmol) in DMF (5 mL). Note: Ensure solution is clear/pale. Dark color indicates oxidation.

  • Aldehyde Addition: Add the aryl aldehyde (1.05 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to allow initial imine formation.

  • Oxidant Introduction: Add Na₂S₂O₅ (1.2 mmol).

  • Reflux: Heat the mixture to 80-100°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The intermediate Schiff base often appears as a transient spot that disappears as the lower Rf benzimidazole forms.

  • Workup:

    • Cool to RT.

    • Pour mixture into crushed ice/water (50 mL).

    • Precipitate formation is typical. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Gradient: 0-10% MeOH/DCM).

Data Interpretation (NMR):

  • Tautomerism: In DMSO-d6, the NH proton is often broad. The 4-methoxy group will show a singlet ~3.8-4.0 ppm.

  • Symmetry: Unlike 5,6-symmetric benzimidazoles, the aromatic region will show distinct splitting (dd or t) for the C5, C6, and C7 protons due to the 4-OMe influence.

Protocol B: Synthesis of 5-Methoxyquinoxalines

Application: DNA intercalators and specialized receptor antagonists.

Methodology: Condensation with 1,2-Dicarbonyls

This reaction is highly sensitive to the nature of the dicarbonyl. For symmetric dicarbonyls (e.g., Glyoxal, Benzil), regioselectivity is moot. For unsymmetric dicarbonyls (e.g., Methylglyoxal), regiocontrol is difficult and often yields mixtures.

Reagents:

  • Substrate: 3-Methoxybenzene-1,2-diamine (1.0 equiv)

  • Electrophile: Glyoxal (40% aq. solution) or Benzil (1.1 equiv)

  • Catalyst: Iodine (5 mol%) or Acetic Acid (catalytic)

  • Solvent: Methanol or Acetonitrile

Step-by-Step Protocol:

  • Dissolution: Dissolve diamine (1.0 mmol) in Methanol (10 mL).

  • Addition: Add Glyoxal or Benzil (1.1 mmol).

    • Exotherm Warning: Reaction with glyoxal can be exothermic. Add dropwise at 0°C if scaling up >1g.

  • Catalysis: Add Iodine (0.05 mmol) to facilitate condensation and aromatization.

  • Reaction: Stir at RT for 2–4 hours. (Benzil may require reflux for 12 hours).

  • Workup:

    • Quench with saturated Na₂S₂O₃ (to remove Iodine).

    • Evaporate Methanol.

    • Extract with DCM.

  • Purification: Silica Gel Chromatography is mandatory if using unsymmetric dicarbonyls to separate the 5-methoxy-2-R and 5-methoxy-3-R isomers.

Experimental Workflow Visualization

Workflow Figure 2: Decision tree and workflow for cyclocondensation protocols. Start Start: 3-Methoxybenzene-1,2-diamine (Store under Argon) Choice Select Pathway Start->Choice Path1 Benzimidazole Route (+ Aldehyde / Oxidant) Choice->Path1 Path2 Quinoxaline Route (+ 1,2-Dicarbonyl) Choice->Path2 Reaction1 Reflux in DMF/EtOH (4-6 Hours) Path1->Reaction1 Workup1 Ice Water Quench Filter Precipitate Reaction1->Workup1 End Characterization (1H NMR, NOE for Regio-ID) Workup1->End Reaction2 Stir RT (Glyoxal) or Reflux (Benzil) Catalyst: I2 or AcOH Path2->Reaction2 Workup2 Solvent Evap -> Extraction Silica Chromatography Reaction2->Workup2 Workup2->End

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Oxidation of starting material.Use freshly recrystallized diamine or add antioxidant (Na₂S₂O₅) before aldehyde.
Regioisomer Mix Unsymmetric coupling partner.Benzimidazoles: Use bulky aldehydes to favor N1 attack. Quinoxalines: Isolate isomers via HPLC; standard flash column often fails to resolve <0.1 Rf difference.
Dark Impurities Polymerization of diamine.Perform reaction under N₂ atmosphere. Keep temperature <100°C.

References

  • Regioselective Synthesis of Benzimidazoles

    • Title: The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes.
    • Source: RSC Advances, 2021.
    • URL:[Link]

  • Microwave Assisted Synthesis

    • Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[2]

    • Source: Molecules (MDPI), 2013.
    • URL:[Link]

  • Quinoxaline Synthesis Overview

    • Title: Methods of Preparation of Quinoxalines.[3][4][5][6][7]

    • Source: Encyclopedia.pub, 2023.[3]

    • URL:[Link]

  • Chemical Property Data

    • Title: 3-Methoxybenzene-1,2-diamine Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxybenzene-1,2-diamine Dihydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Overcoming Low Reactivity, Oxidation, and Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Hidden" Barriers

Researchers frequently report "no reaction" or "tar formation" when working with 3-Methoxybenzene-1,2-diamine dihydrochloride (CAS: 184268-XX-X). This is rarely due to a bad batch. The molecule presents a trifecta of chemical challenges that must be addressed sequentially:

  • The Salt Trap: The dihydrochloride form (

    
    ) renders the amines non-nucleophilic. Without explicit neutralization, condensation cannot initiate.
    
  • Steric Shielding: The methoxy group at the 3-position exerts significant steric pressure on the adjacent amine (N2), drastically reducing its nucleophilicity compared to the N1 amine.

  • Oxidative Instability: Like all electron-rich phenylenediamines, the free base is prone to rapid oxidation (turning violet/black) in air, forming quinonoid impurities that poison catalysts.

This guide provides the protocols to dismantle these barriers.

Troubleshooting Guide (Q&A Format)

Category A: "My reaction isn't starting."

Q1: I added the dihydrochloride salt directly to my aldehyde/acid in methanol, but TLC shows only starting material after 24 hours. Why?

A: You are likely fighting the Salt Trap . In the dihydrochloride form, both nitrogen atoms are protonated (


). A protonated amine has no lone pair available for nucleophilic attack on a carbonyl carbon.
  • The Fix: You must liberate the free base.

    • In-situ: Add a tertiary amine base (e.g., Triethylamine or DIPEA) in a 2.5 to 3.0 molar excess relative to the diamine.

    • Pre-neutralization (Recommended for sensitive catalysis): Dissolve the salt in minimal water, neutralize with

      
      , extract into EtOAc, dry under Argon, and use immediately.
      

Q2: I neutralized the salt, but the reaction is still sluggish compared to unsubstituted o-phenylenediamine.

A: This is the Steric/Electronic Effect of the 3-methoxy group.[1] The methoxy group is an electron-donating group (EDG) by resonance, which should increase reactivity. However, at the 3-position, it creates a "ortho-effect" (steric clash) that physically blocks the approach of electrophiles to the N2 nitrogen.

  • The Fix: Increase the thermodynamic drive.

    • Switch solvents: Move from Methanol (reflux ~65°C) to DMF, DMSO, or Nitrobenzene (100°C–140°C).

    • Use a Lewis Acid catalyst:

      
       or 
      
      
      
      (5 mol%) can activate the carbonyl partner, compensating for the weak amine nucleophile.
Category B: "My reaction turned to tar."

Q3: The reaction mixture turned dark violet/black within minutes of adding the base. Is this normal?

A: No, this indicates Oxidative Polymerization . Once free-based, 3-methoxy-o-phenylenediamine is highly susceptible to oxidation by atmospheric oxygen, forming imino-quinones (which appear violet/black). These species can polymerize into "tar."

  • The Fix:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the diamine.

    • Reducing Environment: Add 10–20 mol% Sodium Metabisulfite (

      
      )  or Ascorbic Acid to the reaction mixture to scavenge oxidants.
      
    • Exclusion: Perform the free-basing step under an inert atmosphere (Schlenk line or Glovebox).[2]

Strategic Visualization

Diagram 1: The Reactivity Landscape

This diagram illustrates the steric blockade and the activation pathway required to form benzimidazoles.

ReactivityPathway cluster_steric Steric & Electronic Conflict Salt Dihydrochloride Salt (Inactive -NH3+) FreeBase Free Diamine (Active but Sensitive) Salt->FreeBase Neutralization (Essential Step) Base Base (Et3N/DIPEA) Base->FreeBase N1 N1 Amine (Unblocked) FreeBase->N1 Rapid Attack N2 N2 Amine (Blocked by 3-OMe) FreeBase->N2 Slow Attack (Rate Limiting) Oxidation Black Tar (Quinone Imines) FreeBase->Oxidation O2 Exposure Product Benzimidazole Product N1->Product Cyclization (High Temp/Acid Cat) N2->Product Cyclization

Caption: The "Salt Trap" must be cleared first. Note that the N2 amine is the kinetic bottleneck due to the adjacent methoxy group.

Optimized Experimental Protocols

Protocol A: Standard Thermal Cyclization (Benzimidazole Synthesis)

Best for: Robust substrates (aromatic aldehydes).

ParameterConditionRationale
Stoichiometry 1.0 eq Diamine (2HCl) : 1.1 eq AldehydeSlight excess of electrophile ensures completion.
Base 3.0 eq Triethylamine Neutralizes 2HCl (2.0 eq) + excess to maintain basicity.
Oxidant 1.0 eq

(Sodium Metabisulfite)
Crucial: Promotes the oxidative cyclization step (imidazoline

imidazole) while preventing tar formation.
Solvent DMF or DMSOHigh boiling point overcomes steric hindrance.
Temperature 120°CRequired to drive the condensation of the hindered N2 amine.

Step-by-Step:

  • Dissolve aldehyde (1.1 mmol) in DMF (3 mL).

  • Add

    
     (1.0 mmol) dissolved in minimal water (0.5 mL).
    
  • Add 3-Methoxybenzene-1,2-diamine 2HCl (1.0 mmol).

  • Add

    
     (3.0 mmol) dropwise. Observation: Solution may turn slight pink.
    
  • Heat to 120°C for 4–6 hours. Monitor by LCMS (TLC is difficult due to polar solvents).

  • Workup: Pour into crushed ice/water. Precipitate usually forms. Filter and wash with water.

Protocol B: Microwave-Assisted Synthesis

Best for: Difficult substrates (sterically hindered aldehydes) or rapid screening.

  • Vessel: 10 mL Microwave vial (crimped).

  • Reagents: Diamine 2HCl (1 eq), Carboxylic Acid (1 eq), Polyphosphoric Acid (PPA) (approx. 2 g per mmol).

  • Conditions: Microwave irradiation at 140°C for 15 minutes .

  • Note: PPA acts as both solvent, acid catalyst, and dehydrating agent, forcefully overcoming the low reactivity of the methoxy-substituted amine.

  • Workup: Quench carefully with saturated

    
     (gas evolution!) until pH 8. Extract with Ethyl Acetate.[3]
    

Comparison of Catalytic Methods

Catalyst SystemYield (Typical)ProsCons
None (Thermal) 30–50%CheapSlow, high tar risk, incomplete reaction.

75–85%Mild, inexpensiveRequires long reaction times (12h+).
Au/

>90%High yield, reusableExpensive, requires catalyst preparation.
Microwave/PPA 85–95%Fast (15 min), cleanHarsh acidic conditions (not for acid-sensitive groups).
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Failed CheckSalt Did you add Base? Start->CheckSalt AddBase Action: Add 2.5eq DIPEA CheckSalt->AddBase No CheckColor Is solution Black/Tar? CheckSalt->CheckColor Yes OxidationIssue Issue: Oxidation CheckColor->OxidationIssue Yes CheckTemp Temperature < 80°C? CheckColor->CheckTemp No (Clear/Brown) ActionInert Action: Degas Solvent + Add Na2S2O5 OxidationIssue->ActionInert CheckTemp->CheckSalt No (Still failing) StericIssue Issue: Steric Hindrance CheckTemp->StericIssue Yes ActionHeat Action: Heat to 120°C or use Microwave StericIssue->ActionHeat

Caption: Follow this logic flow to identify the specific bottleneck in your setup.

References

  • General Reactivity & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 184268, 3-Methoxybenzene-1,2-diamine. Retrieved from [Link]

  • Gold Nanoparticle Catalysis: Menis, B. et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5673. Retrieved from [Link]

  • Ammonium Chloride Catalysis: Marri, P. et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 7(4). Retrieved from [Link]

  • Microwave Synthesis: Dubey, R. et al. (2007). Microwave Assisted Synthesis of Benzimidazole Derivatives. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.[4] (Referenced via Organic Chemistry Portal: [Link])

Sources

Technical Support Center: High-Temperature Condensation & Tar Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Ticket Volume: HIGH | Topic: Thermal Degradation / Polymerization Control

Welcome to the Synthesis Optimization Support Hub.

User Role: Senior Application Scientist Mission: To troubleshoot and prevent the formation of intractable byproducts ("tar") during high-temperature condensation reactions (e.g., Paal-Knorr, Friedländer, Fischer Indole, Cyclodehydration).

Most "tar" in drug development is not random; it is the result of specific, uncontrolled side reactions—primarily oxidative degradation or intermolecular polymerization —competing with your desired thermodynamic equilibrium.

Below are the active support modules designed to diagnose your current failure mode and engineer a cleaner protocol.

Module 1: Diagnostics (Root Cause Analysis)

Ticket ID: DIAG-001 Subject: Why is my reaction mixture turning black/viscous?

Before changing solvents, you must identify the mechanism of degradation. Tar is rarely a single compound; it is usually a complex mixture of oligomers formed via radical pathways or uncontrolled aldol-type condensations.

The "Black Goo" Decision Tree

Use this logic flow to pinpoint the failure mode in your reactor.

TarDiagnostics Start Observation: Darkening / Viscosity Increase CheckAtmosphere Is the reaction under positive Inert Gas pressure? Start->CheckAtmosphere Oxidation FAILURE MODE: Oxidative Polymerization (Quinone formation) CheckAtmosphere->Oxidation No CheckConc Is Substrate Conc. > 0.1 M? CheckAtmosphere->CheckConc Yes Intermolecular FAILURE MODE: Intermolecular Oligomerization (Kinetic Competition) CheckConc->Intermolecular Yes CheckHeat Heating Method? CheckConc->CheckHeat No OilBath Oil Bath / Mantle CheckHeat->OilBath Microwave Microwave Reactor CheckHeat->Microwave WallEffect FAILURE MODE: Wall Effects / Hot Spots (Local Superheating) OilBath->WallEffect High Temp (>150°C) CheckSolvent Check Solvent Compatibility Microwave->CheckSolvent Still Tarring?

Figure 1: Diagnostic logic flow to determine if tar formation is driven by oxidation, concentration, or thermal transfer issues.

Module 2: Thermodynamics & Solvent Engineering

Ticket ID: CHEM-002 Subject: Selecting the right medium to favor cyclization over polymerization.

In condensation reactions, water removal drives the equilibrium (Le Chatelier’s principle), but concentration dictates the pathway.

  • High Concentration: Favors Intermolecular reaction

    
     Polymer/Tar.
    
  • High Dilution: Favors Intramolecular reaction

    
     Cyclized Product.
    
Solvent Selection Matrix

Do not simply choose the solvent with the highest boiling point. You must balance boiling point (BP) with azeotropic efficiency and thermal stability.

SolventBP (°C)Azeotrope with H₂O (%)Tar Risk ScoreApplication Notes
Toluene 110.620.2%LowStandard for Dean-Stark. Good thermal buffer.
Xylenes ~140~40%MediumHigher temp risks thermal degradation if substrate is labile.
Chlorobenzene 13228.4%LowExcellent solubility for polar intermediates; less prone to radical transfer than toluene.
Dichlorobenzene 180-HighWarning: Hard to remove. High BP often leads to charring if not monitored.
Ethanol 7895.6%MediumProtics can interfere with acid catalysts. Too low BP for difficult condensations.
Protocol: The "High Dilution" Drip

Objective: Minimize the steady-state concentration of unreacted starting material to prevent self-polymerization.

  • Setup: Place the catalyst and solvent (50% of total volume) in the reaction flask at reflux.

  • Feed: Dissolve reactants in the remaining solvent.

  • Execution: Add the reactant solution dropwise over a prolonged period (1–4 hours) using a syringe pump.

  • Result: The "encounter frequency" of two reactant molecules is statistically lower than the encounter between a reactant and the cyclization transition state.

Module 3: Engineering Controls (Apparatus)

Ticket ID: ENG-003 Subject: Optimizing the Dean-Stark Trap for maximum efficiency.

A common user error is "flooding" the trap or failing to insulate, which stalls water removal. If water remains in the pot, the reaction stalls, and the prolonged heat exposure degrades the reactants into tar.

Troubleshooting the Dean-Stark
  • Issue: No water collecting in the trap.

    • Fix: Insulate the "riser" arm with foil or glass wool. The vapor must remain hot enough to reach the condenser.

  • Issue: Emulsion forming in the trap (cloudy layer).

    • Fix: The phase separation is poor. Add a small amount of brine to the trap to increase the density difference, or switch to a heavier solvent (e.g., Chlorobenzene).

DeanStark Flask Reaction Flask (Boiling) Vapor Vapor Rises (Solvent + H2O) Flask->Vapor Condenser Condenser (Liquefaction) Vapor->Condenser Requires Heat Trap Trap Separation (Phase Split) Condenser->Trap Return Dry Solvent Returns Trap->Return Upper Phase (Overflow) Water Water Removed (Equilibrium Shift) Trap->Water Lower Phase Return->Flask Loop Insulation CRITICAL: Insulate Riser Arm Insulation->Vapor

Figure 2: The Azeotropic Cycle. Failure to insulate the riser arm is the #1 cause of stalled condensations.

Module 4: Advanced Technology (Microwave Synthesis)

Ticket ID: TECH-004 Subject: Using volumetric heating to eliminate wall effects.

Conventional oil baths heat by conduction . The glass wall is the hottest part of the system (


). This boundary layer is where organic matter "cooks" and carbonizes (tar).

Microwave Advantage: Microwaves heat the solvent/dipoles directly (volumetric heating ). The vessel walls are transparent to the energy and remain cooler than the solution.

  • Mechanism: Inverted temperature gradient (

    
    ).
    
  • Benefit: Elimination of the "hot wall" effect significantly reduces charring and thermal degradation byproducts.

Protocol Adjustment:

  • Ramp Time: Set to "Fast" (avoid slow heating where side reactions linger).

  • Stirring: Set to "High" to ensure thermal homogeneity.

  • Vessel: Use Silicon Carbide (SiC) vessels for high-absorbing efficiency if using non-polar solvents (like Toluene).

FAQs (Quick Fixes)

Q: Can I use molecular sieves inside the reaction flask instead of a Dean-Stark? A: Yes, but with caution. Sieves can mechanically grind reactants (acting as a physical attrition source) and sometimes catalyze side reactions due to their Lewis acidic nature. A Soxhlet extractor containing sieves is safer than dumping them directly into the pot.

Q: My product is stuck in the tar. How do I recover it? A: Do not try to filter the tar; it will clog.

  • Dissolve the entire mixture in a minimal amount of DCM.

  • Adsorb onto Celite or Silica Gel (dry load).

  • Run a flash column. The tar will stay at the baseline (Rf = 0), and your product should elute.

Q: Why does adding acid catalyst turn my reaction black immediately? A: You likely have an "exotherm spike" at the point of addition. Always dilute the acid catalyst in the solvent before addition, or add it at


 before heating.
References
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (See Section 2.26 on Dean-Stark Apparatus). Link

  • Pestman, R., et al. (1997). "Reactions of carboxylic acids on oxides: 1. Selective hydrogenation to aldehydes." Journal of Catalysis, 168(2), 255-264. (Mechanisms of thermal degradation/tarring). Link

  • Gogate, P. R. (2008). "Cavitational reactors for process intensification of chemical processing applications: A critical review." Chemical Engineering and Processing: Process Intensification, 47(12), 2180-2200. (Comparison of heating methods). Link

Technical Support Center: Quinoxaline Separation & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Techniques for Quinoxaline Isomers Ticket ID: QX-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Triage: Start Here

Before selecting a protocol, you must categorize your separation challenge.[1] Quinoxalines are nitrogen-containing heterocycles with weak basicity (pKa ~0.6–0.8 for the parent ring), but their derivatives can vary significantly. The presence of the 1,4-diazine ring creates specific dipoles and


-electron deficiencies that dictate your separation strategy.
Method Development Decision Matrix

Use the following logic flow to determine your starting conditions.

Quinoxaline_Method_Dev start START: Define Separation Goal scale Scale of Separation? start->scale prep Preparative (>100 mg) Isolation scale->prep Synthesis analytical Analytical / High Purity (<10 mg) scale->analytical QC / ID solubility Solubility Check: Soluble in Hex/EtOAc? prep->solubility isomer_check Isomer Type: Regioisomers (6- vs 7-)? analytical->isomer_check np_method Normal Phase (Silica) + Basic Modifier solubility->np_method Yes dcm_method DCM / MeOH System (Polars) solubility->dcm_method No (Polar) c18 C18 (Standard) isomer_check->c18 No (Standard Impurities) specialty Phenyl-Hexyl or PFP (Pi-Pi Selectivity) isomer_check->specialty Yes (Critical Pair)

Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on scale and isomer complexity.

Module A: Normal Phase & Flash Chromatography (Preparative)

Context: You are purifying a reaction mixture (e.g., condensation of a diamine with a diketone) and need to isolate the product from starting materials or separate regioisomers on a gram scale.

Issue 1: "My peaks are tailing significantly on silica gel."

Root Cause: Quinoxalines are basic. The lone pairs on the nitrogen atoms interact with acidic silanol groups (


) on the silica surface, causing secondary retention (tailing).
Protocol: Silanol Suppression 
Do not run bare silica without a modifier.
  • Modifier Selection: Use Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.5% to 1.0% v/v in the mobile phase.

  • The "Pre-wash" Technique (Critical Step):

    • Prepare your column.[2]

    • Flush with 2 column volumes (CV) of mobile phase containing the modifier before loading the sample. This "deactivates" the silica surface.

    • Note: If using TEA, UV detection below 250 nm may be noisy.

Issue 2: "My 6- and 7-substituted isomers are co-eluting."

Root Cause: These isomers have nearly identical dipole moments and polarities. Standard Hexane/Ethyl Acetate gradients often fail to resolve them. Protocol: Solvent Selectivity Switching Change the selectivity (


) by changing the solvent class.
  • System A (Standard): Hexane / Ethyl Acetate. (Often fails for isomers).

  • System B (Pi-Selective): Toluene / Acetone.

    • Mechanism:[1][2][3] Toluene interacts with the

      
      -system of the quinoxaline, potentially differentiating the electron density differences between the 6- and 7-positions.
      
  • System C (Polar/Chlorinated): Dichloromethane (DCM) / Methanol (0–5%).

    • Warning: DCM has high elution strength. Use shallow gradients (e.g., 0% to 2% MeOH over 20 CV).

Issue 3: "My sample crashes out on the column."

Root Cause: Quinoxalines are rigid, planar molecules that often exhibit high crystallinity and poor solubility in non-polar mobile phases. Protocol: Dry Loading (Solid Load)

  • Dissolve crude mixture in a minimal amount of DCM or Acetone.

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Evaporate solvent completely (rotary evaporator) until you have a free-flowing powder.

  • Load this powder into a solid load cartridge or pour on top of the column bed.

    • Benefit: Eliminates solvent mismatch and precipitation bands.

Module B: HPLC & Reverse Phase (High Resolution)

Context: You need to separate critical pairs for analysis or high-purity isolation, and standard C18 is showing a single blob.

Issue 4: "C18 cannot separate the 6-nitro and 7-nitro isomers."

Root Cause: Hydrophobic interaction alone is insufficient because the hydrophobicity (logP) of regioisomers is identical. Protocol: Stationary Phase Screening Switch to a phase that leverages shape selectivity and


 interactions.
Stationary PhaseSelectivity MechanismSuitability for Quinoxalines
C18 (ODS) HydrophobicityLow. Good for general impurities, poor for regioisomers.
Phenyl-Hexyl

Interaction + Hydrophobicity
High. The phenyl ring in the column interacts with the quinoxaline ring.
PFP (Pentafluorophenyl) Dipole-Dipole + Shape SelectivityCritical. The fluorine atoms create a "negative" electrostatic face, interacting strongly with the electron-deficient quinoxaline ring.

Experimental Workflow for PFP Columns:

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH control).

  • Mobile Phase B: Methanol (MeOH).

    • Why MeOH? Acetonitrile (ACN) is a

      
      -acceptor and can mask the 
      
      
      
      interactions between the analyte and the PFP column. MeOH allows the unique selectivity of the column to dominate.
Troubleshooting Workflow: Peak Shape & Resolution

Troubleshooting_Logic problem Problem Detected tailing Peak Tailing problem->tailing broad Broad/Split Peaks problem->broad coelution Isomer Co-elution problem->coelution sol_tailing Add 10mM NH4 Formate (Buffer pH 3-4) tailing->sol_tailing sol_broad Check Sample Solvent (Inject in Mobile Phase) broad->sol_broad sol_coelution Switch Organic: ACN -> MeOH coelution->sol_coelution Step 1 sol_column Switch Column: C18 -> PFP sol_coelution->sol_column Step 2 (If Step 1 fails)

Figure 2: Troubleshooting logic for HPLC anomalies specific to basic heterocycles.

Frequently Asked Questions (FAQs)

Q: Can I use crystallization instead of chromatography for these isomers? A: Often, yes. Quinoxaline regioisomers frequently have vastly different melting points. Before attempting difficult chromatography, try fractional crystallization from Ethanol or Toluene. The 6-isomer is often more symmetrical and may crystallize preferentially.

Q: Why does my retention time shift between runs? A: Quinoxalines are sensitive to pH. If you are not using a buffer (e.g., just water/ACN), slight changes in the pH of your water source can affect the protonation state of the nitrogen (pKa ~0.6). Always use a buffer (Ammonium Formate or Phosphate) to lock the pH.

Q: Is UV detection reliable? A: Yes, quinoxalines are strong chromophores. Monitor at 254 nm (general) and 310-330 nm (specific to the conjugated system) to distinguish them from non-conjugated starting materials.

References

  • Sielc Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. Sielc.com. [Link]

  • Welch Materials. (2024, November 18).[4] A Guide to Selective Columns for Isomer Separation. Welch-us.com. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.com. [Link]

  • Biotage. (2023, January 23).[5][6] When should I use a pH modifier in flash column chromatography gradient? Biotage.com. [Link]

  • Chromatography Online. (2023, November 1).[6] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatographyonline.com. [Link]

Sources

Validation & Comparative

Comparative Guide: Substituted o-Phenylenediamines in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Challenge

Quinoxaline scaffolds are not merely chemical curiosities; they are the structural backbone of critical therapeutic agents, including the glaucoma treatment Brimonidine and the antibiotic Echinomycin . For the medicinal chemist, the challenge lies not in the simple formation of the ring—which is thermodynamically favorable—but in controlling regioselectivity and reaction kinetics when using substituted o-phenylenediamines (OPDs).

This guide objectively compares the performance of electron-rich (EDG) versus electron-poor (EWG) substituted OPDs. It moves beyond standard textbook descriptions to analyze how specific substituents dictate catalyst choice, solvent systems, and yield profiles.

Mechanistic Hierarchy & Reactivity

To optimize synthesis, one must understand the electronic "personality" of the diamine. The condensation reaction with 1,2-dicarbonyls is driven by the nucleophilicity of the amine nitrogens.

The Nucleophilic Hierarchy
  • EDG-Substituted (e.g., -Me, -OMe): Hyper-nucleophilic. These substrates react rapidly, often requiring no catalyst or mild Lewis acids.

  • EWG-Substituted (e.g., -NO₂, -Cl): Deactivated nucleophiles. The lone pair availability is reduced via resonance or induction, necessitating strong Brønsted acids or high-energy methods (Microwave/Ultrasound) to force condensation.

Visualization: Mechanistic Pathway

The following diagram illustrates the critical "Point of Divergence" where substituent effects determine the rate-limiting step.

QuinoxalineMechanism cluster_effects Substituent Impact Reactants Substituted OPD + 1,2-Diketone Attack Nucleophilic Attack (Rate Determining for EWG) Reactants->Attack Electronic Control Intermed Hemiaminal Intermediate Attack->Intermed Dehydration Dehydration (- H₂O) Intermed->Dehydration Acid Catalysis Helps Product Quinoxaline Scaffold Dehydration->Product EDG EDG (-Me, -OMe) Accelerates Attack EDG->Attack EWG EWG (-NO₂, -Cl) Retards Attack EWG->Attack

Figure 1: Mechanistic pathway highlighting the rate-determining nucleophilic attack, heavily influenced by the electronic nature of the OPD substituent.

Comparative Performance Analysis

The following data synthesizes experimental outcomes from recent "Green Chemistry" protocols (Ethanol, RT) and Acid-Catalyzed methods.

Table 1: Substrate Performance Matrix (Reaction with Benzil)
Substrate (OPD Substituent)Electronic NatureCatalyst SystemTime (min)Yield (%)Performance Notes
None (Unsubstituted) NeutralCSA (20 mol%)30-4592-98Baseline standard. High efficiency.
4-Methyl (-CH₃) Weak EDGCSA (20 mol%)20-3094-96Faster kinetics than unsubstituted. Clean conversion.
4,5-Dimethyl Strong EDGNone / I₂15-25>95Extremely reactive. Can form side products if overheated.
4-Chloro (-Cl) Weak EWGCSA / Reflux60-9085-90Inductive withdrawal slows attack. Requires longer time or heat.
4-Nitro (-NO₂) Strong EWGStrong Acid / MW120+75-85Significantly deactivated. "Catalyst Equalizer" required (see below).
The "Catalyst Equalizer" Effect

While EWG-substituted OPDs historically resulted in poor yields, modern organocatalysts have leveled the playing field.

  • Observation: Using standard acetic acid reflux, 4-nitro-OPD yields are often <60%.

  • Solution: Switching to Camphorsulfonic Acid (CSA) or Sulfonic Acid functionalized polymers in Ethanol boosts these yields to >80% by effectively activating the diketone carbonyl, compensating for the weak amine nucleophile.

The Regioselectivity Dilemma

When reacting a substituted OPD with an unsymmetrical diketone (e.g., Phenylglyoxal), two isomers are possible: 6-substituted or 7-substituted quinoxaline.

The Rule of Thumb

Regioselectivity is governed by the matching of the most nucleophilic nitrogen with the most electrophilic carbonyl .

  • Analyze the OPD:

    • EWG (e.g., Nitro at C4): Deactivates the para nitrogen (N1) via resonance. The meta nitrogen (N2) is less deactivated and therefore acts as the primary nucleophile.

    • EDG (e.g., Methoxy at C4): Activates the para nitrogen (N1) via resonance. N1 becomes the primary nucleophile.

  • Analyze the Diketone:

    • Aldehyde carbons are more electrophilic than ketone carbons.

    • Methyl ketone carbons are more electrophilic than Phenyl ketone carbons (sterics + conjugation).

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Substituted OPD + Unsymmetrical Diketone CheckSub Check OPD Substituent Start->CheckSub EWG_Branch EWG Present (-NO₂) (Deactivates Para-N) CheckSub->EWG_Branch EDG_Branch EDG Present (-OMe) (Activates Para-N) CheckSub->EDG_Branch MetaAttack Meta-N attacks Most Electrophilic C EWG_Branch->MetaAttack ParaAttack Para-N attacks Most Electrophilic C EDG_Branch->ParaAttack IsomerA Major Isomer A MetaAttack->IsomerA IsomerB Major Isomer B ParaAttack->IsomerB

Figure 2: Decision matrix for predicting the major regioisomer based on electronic substituent effects.

Validated Experimental Protocols

Protocol A: Green Synthesis (High Yield, General Purpose)

Best for: Unsubstituted and EDG-substituted OPDs.

  • Reagents: Substituted OPD (1.0 mmol), Benzil (1.0 mmol), Ethanol (5 mL), CSA (20 mol%).

  • Workflow:

    • Dissolve Benzil in Ethanol in a round-bottom flask.

    • Add CSA and stir for 5 minutes to activate carbonyls.

    • Add OPD slowly.

    • Stir at Room Temperature (RT). Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Termination: Upon disappearance of reactants (typically 20-45 min), pour mixture into crushed ice.

    • Purification: Filter the solid precipitate. Recrystallize from hot ethanol.

Protocol B: Microwave-Assisted (Difficult Substrates)

Best for: EWG-substituted OPDs (Nitro, Chloro) or sterically hindered diketones.

  • Reagents: Substituted OPD (1.0 mmol), Diketone (1.0 mmol), Ethanol (2 mL), Acetic Acid (Cat. drops).

  • Workflow:

    • Mix reactants in a microwave-safe vial.

    • Irradiate at 140°C (Power: 150W) for 5-10 minutes.

    • Note: Use a capped vessel to prevent solvent loss, but ensure pressure safety.

    • Workup: Cool to RT. Solid product usually precipitates immediately. Wash with cold ethanol.

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. [Link]

  • Efficient Synthesis of Quinoxaline Derivatives Using Camphorsulfonic Acid As An Organocatalyst. International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. ResearchGate. [Link]

  • Regioselective “hydroamination” of alk-3-ynones with non-symmetrical o-phenylenediamines. Royal Society of Chemistry. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Hindawi. [Link]

Comparative Guide: Catalytic Strategies for 3-Methoxybenzene-1,2-diamine Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

3-Methoxybenzene-1,2-diamine (also known as 3-methoxy-o-phenylenediamine) is a critical electron-rich scaffold used in the synthesis of bioactive heterocycles, primarily benzimidazoles (kinase inhibitors, anti-parasitics) and quinoxalines (DNA intercalators).[1][2]

Unlike unsubstituted o-phenylenediamine, the presence of the 3-methoxy group introduces two critical factors that researchers must manage:

  • Electronic Activation: The electron-donating methoxy group enhances the nucleophilicity of the adjacent amine, potentially accelerating the initial attack on electrophiles.

  • Regioselectivity Challenge: The molecule is asymmetric. Condensation with unsymmetrical carbonyls (like aldehydes) yields two distinct regioisomers (4-methoxy vs. 7-methoxy substituted products). The choice of catalyst significantly influences this ratio.

This guide compares catalytic systems ranging from traditional mineral acids to modern Lewis acids and green nanocatalysts, focusing on yield, reaction kinetics, and regiocontrol.

Mechanistic Causality & Catalyst Function

The condensation reaction proceeds via a nucleophilic attack of the diamine on a carbonyl carbon (aldehyde, acid, or diketone), followed by dehydration and, in the case of aldehydes, oxidation .

The 3-Methoxy Effect[1]
  • Steric Hindrance: The amine at position 2 (adjacent to the methoxy group) is sterically crowded.

  • Electronic Bias: The amine at position 1 is less hindered but electronically coupled to the methoxy group in a meta relationship.

  • Catalyst Role:

    • Brønsted Acids (HCl, PPA): Activate the carbonyl but can protonate the amine, reducing nucleophilicity. Harsh conditions often lead to thermodynamic mixtures of isomers.

    • Lewis Acids (Ln(OTf)₃, ZnCl₂): Activate the carbonyl oxygen selectively without fully quenching the amine's nucleophilicity, often allowing for kinetic control and milder conditions.

    • Oxidative Catalysts (Cu(II), Air): Essential when condensing with aldehydes to drive the formation of the imidazole ring via dehydrogenation.

Visualization: Reaction Mechanism & Regioselectivity

ReactionMechanism Substrate 3-Methoxybenzene- 1,2-diamine Intermediate Schiff Base Intermediate Substrate->Intermediate Nucleophilic Attack (Catalyst Activated) Electrophile Electrophile (Aldehyde/Diketone) Electrophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Ring Closure Oxidation Oxidation/Dehydration (-H2O / -2H) Cyclization->Oxidation ProductA Regioisomer A (4-Methoxy) Oxidation->ProductA Path 1 (Steric Control) ProductB Regioisomer B (7-Methoxy) Oxidation->ProductB Path 2 (Electronic Control)

Figure 1: Mechanistic pathway showing the bifurcation into regioisomers governed by steric and electronic factors of the 3-methoxy substituent.

Comparative Analysis of Catalysts

The following analysis evaluates catalysts based on efficiency (Yield/Time), "Green" metrics (Solvent/Temp), and suitability for specific electrophiles.

Table 1: Performance Matrix of Catalytic Systems
Catalyst ClassSpecific CatalystTypical ConditionsYield (%)TimeKey AdvantageKey Limitation
Lewis Acid (Rare Earth) Er(OTf)₃ / Yb(OTf)₃Water, RT to 50°C92-96%5-10 minHigh Selectivity , Water-compatible, ReusableHigh cost of catalyst
Green / Nano Ammonium Heptamolybdate EtOH/H₂O, RT85-95%15-30 minEco-friendly , High TOF, Easy workupLimited mainly to quinoxaline synthesis
Oxidative Cu(OAc)₂ / AirDMSO or CH₃CN, 80°C80-90%2-4 hEssential for Aldehyde coupling (oxidative cyclization)Requires stoichiometric oxidant or O₂ flow
Mineral Acid HCl / PPA Reflux (>100°C)70-85%4-12 hLow cost, readily availableHarsh conditions , lower regioselectivity, tar formation
Heterogeneous MgO@DFNS Water, RT90-95%20 minRecyclable (>6 cycles), High surface areaSynthesis of catalyst is complex
Deep Dive: Catalyst Selection Logic
  • For Benzimidazoles (Aldehyde Coupling):

    • Recommendation:Oxidative Lewis Acid Systems (e.g., Cu(OAc)₂ or Ln(OTf)₃ + Air).

    • Reasoning: Aldehydes require an oxidative step to form the imidazole ring. Simple acids yield dihydro-intermediates that are unstable. Copper salts act as both Lewis acids (activation) and redox agents.

  • For Quinoxalines (1,2-Diketone Coupling):

    • Recommendation:Ammonium Heptamolybdate or Iodine (I₂).

    • Reasoning: These condensations are dehydration-only. Molybdate catalysts in aqueous ethanol provide a neutral-to-mildly acidic surface that promotes water removal without polymerizing the electron-rich diamine.

  • For Regioselectivity:

    • Recommendation:Erbium Triflate (Er(OTf)₃). [3]

    • Evidence: Studies suggest rare-earth triflates in water can enhance regioselectivity (up to 92:8 ratios) due to specific coordination geometries that favor the less sterically hindered attack path.

Experimental Protocols

Protocol A: Green Synthesis of Quinoxalines (Ammonium Heptamolybdate Method)

Best for: High yield, room temperature, simple workup.[4]

Reagents:

  • 3-Methoxybenzene-1,2-diamine (1.0 mmol)

  • 1,2-Diketone (e.g., Benzil) (1.0 mmol)

  • Catalyst: (NH₄)₆Mo₇O₂₄[4]·4H₂O (25 mg, ~2 mol%)

  • Solvent: Ethanol/Water (3:1 v/v, 5 mL)

Step-by-Step:

  • Dissolution: In a 25 mL round-bottom flask, dissolve the molybdate catalyst in the Ethanol/Water mixture.

  • Addition: Add the 1,2-diketone followed by 3-methoxybenzene-1,2-diamine. The order is crucial to ensure the catalyst activates the ketone before amine addition.

  • Reaction: Stir magnetically at Room Temperature for 15–30 minutes. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Upon completion, add 10 mL of cold water. The product typically precipitates out.

  • Purification: Filter the solid. Recrystallize from hot ethanol if necessary.

  • Self-Validation: The product should be a solid with a sharp melting point. If oily, traces of solvent or unreacted diamine remain (wash with dilute HCl to remove unreacted amine).

Protocol B: Oxidative Synthesis of Benzimidazoles (Cu-Catalyzed)

Best for: Condensation with Aldehydes.

Reagents:

  • 3-Methoxybenzene-1,2-diamine (1.0 mmol)

  • Aromatic Aldehyde (1.1 mmol)

  • Catalyst: Cu(OAc)₂[4][5]·H₂O (5 mol%)[6]

  • Oxidant: Open air (balloon of O₂ optional for speed)

  • Solvent: Acetonitrile or Water (depending on solubility)

Step-by-Step:

  • Setup: Combine diamine and aldehyde in solvent (5 mL).

  • Catalyst: Add Cu(OAc)₂.

  • Reaction: Heat to 60–80°C under an air atmosphere. Stir vigorously to ensure oxygen saturation.

  • Timeline: Reaction typically takes 2–4 hours. The color often changes from blue/green (Cu) to dark brown and back as the catalytic cycle proceeds.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with Na₂S₂O₃ (to remove Cu traces) and brine.

  • Purification: Column chromatography is usually required to separate regioisomers if formed.

Decision Support System

Use the following logic flow to select the optimal catalyst for your specific target molecule.

CatalystDecision Start Start: 3-Methoxybenzene- 1,2-diamine Partner Reaction Partner? Start->Partner Aldehyde Aldehyde (Target: Benzimidazole) Partner->Aldehyde Diketone 1,2-Diketone (Target: Quinoxaline) Partner->Diketone Acid Carboxylic Acid (Target: Benzimidazole) Partner->Acid OxidantReq Oxidant Required Aldehyde->OxidantReq CondensationOnly Dehydration Only Diketone->CondensationOnly StrongAcid Use Polyphosphoric Acid (PPA) (High Temp/Classic) Acid->StrongAcid CuCat Use Cu(OAc)2 / Air (Standard Oxidative) OxidantReq->CuCat Soluble NanoCat Use MgO@DFNS (Green/Heterogeneous) OxidantReq->NanoCat Recyclable Molybdate Use (NH4)6Mo7O24 (Best Yield/RT) CondensationOnly->Molybdate Preferred Iodine Use Iodine (I2) (Metal-Free) CondensationOnly->Iodine Alternative

Figure 2: Decision tree for catalyst selection based on electrophile type and process requirements.

References

  • Review on Synthesis of Benzimidazole from O-phenylenediamine. International Journal of Advance Research and Innovative Ideas in Education (IJARIIE). Link

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives using Er(OTf)₃. Beilstein Journal of Organic Chemistry. Link

  • Synthesis of Quinoxaline Derivatives via Condensation of Aryl-1,2-diamines with 1,2-diketones using (NH₄)₆Mo₇O₂₄[4]·4H₂O. Scientific Information Database (SID). Link

  • Facile one pot synthesis of 2-substituted benzimidazole derivatives using engineered MgO@DFNS. Royal Society of Chemistry (RSC) Advances. Link

  • Quinoxaline synthesis: Recent Literature and Catalyst Comparison. Organic Chemistry Portal. Link

  • Synthesis of 3,6-Dimethoxybenzene-1,2-diamine and benzimidazole derivatives. ResearchGate. Link

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methoxybenzene-1,2-diamine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is merely the first step. The true measure of success lies in the rigorous, reproducible, and reliable characterization of these molecules. 3-Methoxybenzene-1,2-diamine is a versatile precursor, primarily utilized in the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines, which are scaffolds of significant pharmacological interest.[1][2] The validation of analytical methods for these reaction products is not a perfunctory exercise in ticking regulatory boxes; it is the very foundation of data integrity, ensuring the safety, efficacy, and quality of potential drug candidates.

This guide provides an in-depth comparison of the primary analytical techniques for the validation of methods concerning 3-Methoxybenzene-1,2-diamine reaction products. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols, all grounded in the authoritative standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

Pillar 1: Selecting the Right Analytical Tool - A Comparative Analysis

The two most powerful and commonly employed techniques for the analysis of small organic molecules like benzimidazoles and quinoxalines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12] The choice between them is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is exceptionally well-suited for the analysis of non-volatile and thermally unstable compounds, which is often the case for the relatively polar, higher molecular weight benzimidazole and quinoxaline derivatives.[6][12][13]

  • Principle of Operation: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

  • Advantages:

    • Versatility: Applicable to a wide range of compounds without the need for derivatization.

    • Robustness: Well-established methods and a wide variety of column chemistries and detector types are available.

    • Preparative Capabilities: Can be scaled up to isolate and purify compounds of interest.

  • Limitations:

    • Lower Resolution than GC: Peak broadening can be more significant compared to capillary GC.

    • Solvent Consumption: Can generate significant volumes of solvent waste.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is unparalleled in its sensitivity and specificity for volatile and semi-volatile compounds.[9][10]

  • Principle of Operation: A gaseous mobile phase carries the vaporized sample through a capillary column. Separation is based on the analyte's boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for definitive identification.

  • Advantages:

    • High Resolution: Capillary columns provide excellent separation efficiency.

    • High Sensitivity and Specificity: The mass spectrometer is a highly sensitive and selective detector, enabling confident peak identification.

    • Low Solvent Consumption: The mobile phase is an inert gas.

  • Limitations:

    • Analyte Volatility: Limited to thermally stable and volatile compounds. Many heterocyclic products may require derivatization to increase their volatility, adding a step to the sample preparation process.[10]

    • Matrix Effects: Complex sample matrices can interfere with the analysis.

Data-Driven Comparison of HPLC and GC-MS for Benzimidazole Analysis

The following table summarizes the typical performance characteristics for the analysis of a hypothetical methoxy-substituted benzimidazole, based on data from similar analyses.[8][14][15]

Parameter HPLC-UV GC-MS Rationale and Insights
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.001 - 0.01 µg/mLGC-MS generally offers superior sensitivity, which is critical for trace impurity analysis.
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL0.003 - 0.03 µg/mLA lower LOQ allows for the accurate quantification of low-level impurities and degradation products.
Linearity (R²) > 0.999> 0.999Both techniques can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 5%HPLC often demonstrates slightly better precision due to the more controlled injection process.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can provide high accuracy when properly validated.
Analysis Time 10 - 20 minutes15 - 30 minutesAnalysis times are comparable, though GC can be faster for simple mixtures.
Impurity Identification Based on retention time and UV spectrumDefinitive identification based on mass spectrumThis is a key advantage of GC-MS; it provides structural information for unknown peaks.

Pillar 2: Self-Validating Protocols - The "How" and "Why"

A robust analytical method is a self-validating system. The following protocols are designed to be comprehensive starting points for the validation of methods for 3-Methoxybenzene-1,2-diamine reaction products, in accordance with ICH Q2(R1) guidelines.[3][8][16]

Experimental Workflow for Method Validation

The overall process of method validation follows a logical sequence of experiments to assess various performance characteristics.

G cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev Develop & Optimize Analytical Method Spec Specificity (Forced Degradation) Dev->Spec ICH Q2(R1) Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report

Caption: Workflow for analytical method validation.

Protocol 1: HPLC-UV Method Validation for a Benzimidazole Derivative

This protocol is suitable for the quantification of a primary reaction product and its process-related impurities.

1. Specificity (Forced Degradation Study): The purpose of a forced degradation study is to demonstrate that the method is stability-indicating.[17][18][19][20]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC. The method is specific if the degradation product peaks are well-resolved from the main peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the main peak is spectrally pure under all stress conditions.

2. Linearity and Range:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

3. Accuracy:

  • Prepare a sample matrix (placebo) and spike it with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

  • Acceptance Criteria: The %RSD should be ≤ 2.0%.

5. Limit of Quantification (LOQ) and Limit of Detection (LOD):

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

6. Robustness:

  • Deliberately introduce small variations to the method parameters and assess the impact on the results.

  • Parameters to vary include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Protocol 2: GC-MS Method Validation for a Quinoxaline Derivative

This protocol is ideal for identifying and quantifying volatile impurities or reaction byproducts.

1. Specificity:

  • Analyze a blank (solvent), a placebo, and the sample solution to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • The use of MS provides high specificity. Monitor for characteristic ions of the analyte and potential impurities.

2. Linearity and Range:

  • Similar to the HPLC protocol, prepare a series of at least five concentrations.

  • Inject each concentration and plot the peak area of a characteristic ion versus concentration.

  • Acceptance Criteria: R² ≥ 0.999.

3. Accuracy:

  • Perform a spike-recovery study at three concentration levels.

  • Acceptance Criteria: Mean recovery within 95.0% to 105.0%.

4. Precision:

  • Assess repeatability and intermediate precision as described for HPLC.

  • Acceptance Criteria: %RSD ≤ 5.0%.

5. LOD and LOQ:

  • Determine using the signal-to-noise ratio method, focusing on the response of the most abundant characteristic ion.

6. Robustness:

  • Vary parameters such as:

    • Injector temperature (± 10°C)

    • Oven temperature ramp rate (± 1°C/min)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Assess the impact on retention time, peak shape, and quantification.

Pillar 3: Visualization of Key Relationships

Understanding the relationship between different validation parameters is crucial for a holistic approach to method validation.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures measurement of correct analyte Linearity Linearity Linearity->Accuracy supports Precision Precision Linearity->Precision supports Range Range Linearity->Range defines LOQ LOQ Accuracy->LOQ required at Precision->LOQ required at Range->Accuracy demonstrated over Range->Precision demonstrated over

Caption: Interrelationship of key validation parameters.

Conclusion: A Commitment to Scientific Integrity

The validation of analytical methods for the reaction products of 3-Methoxybenzene-1,2-diamine is a multifaceted process that underpins the reliability of all subsequent research and development activities. By thoughtfully selecting the most appropriate analytical technique, meticulously executing validation protocols grounded in authoritative guidelines, and understanding the causality behind each experimental choice, researchers can ensure the highest level of scientific integrity. This commitment to robust data is not merely a regulatory necessity but a cornerstone of developing safe and effective medicines.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL: [Link]

  • Title: Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS Source: Chemical and Pharmaceutical Bulletin URL: [Link]

  • Title: HPLC vs GC: Choosing the Right Chromatography Technique Source: Lab Manager URL: [Link]

  • Title: A New Method for the Synthesis of Heterocycles from o-Phenylenediamine Source: ResearchGate URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Journal of Validation Technology URL: [Link]

  • Title: GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES Source: Trade Science Inc. URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium Source: Acta Scientific URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

Sources

Spectroscopic Distinction of Quinoxaline Regioisomers: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoxalines (benzopyrazines) are privileged scaffolds in drug discovery, serving as the core pharmacophore in kinase inhibitors, anticancer agents, and DNA-intercalating antibiotics.[1][2] However, their synthesis—typically via the condensation of asymmetric 1,2-diamines with asymmetric 1,2-dicarbonyls—invariably yields a mixture of regioisomers (e.g., 6-substituted vs. 7-substituted).[1][2]

Distinguishing these isomers is a critical bottleneck. They often possess nearly identical polarity, making chromatographic separation difficult, and their 1D NMR spectra are deceptively similar.[1] This guide provides a definitive, self-validating spectroscopic workflow to separate, identify, and characterize quinoxaline regioisomers, grounded in electronic and nuclear magnetic resonance differences.

Part 1: The Regioselectivity Challenge

The formation of regioisomers is dictated by the nucleophilicity of the diamine nitrogens and the electrophilicity of the dicarbonyl carbons. Without a guiding steric or electronic bias, a statistical mixture forms.[1]

Mechanism of Isomer Formation

The following diagram illustrates the condensation pathway yielding the two critical isomers (6-substituted and 7-substituted) using a 2-methyl-substituted backbone as the asymmetry breaker.[2]

QuinoxalineSynthesis Diamine 4-Substituted 1,2-Diaminobenzene Condensation Acid-Catalyzed Condensation Diamine->Condensation Diketone Asymmetric 1,2-Dicarbonyl (e.g., Pyruvaldehyde) Diketone->Condensation PathA Path A: N1 attacks C2 Condensation->PathA PathB Path B: N2 attacks C2 Condensation->PathB Isomer6 Regioisomer A (6-Substituted) PathA->Isomer6 Isomer7 Regioisomer B (7-Substituted) PathB->Isomer7

Figure 1: Divergent synthesis pathways leading to regioisomeric mixtures.[1][2] The specific isomer formed depends on which amine nitrogen attacks the more electrophilic carbonyl first.

Part 2: Chromatographic Separation Protocol[1][2][3]

Before spectroscopic identification, the mixture must be separated.[1][3] Due to the structural similarity, standard flash chromatography is often insufficient.[1]

High-Performance Liquid Chromatography (HPLC) Workflow

Objective: Baseline separation of 6- and 7-isomers. Stationary Phase: C18 Reverse Phase (End-capped to reduce silanol interactions with basic nitrogens).[1][2]

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmHigh surface area for subtle hydrophobic discrimination.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses ionization of the quinoxaline nitrogen, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper selectivity for aromatic isomers than Methanol.[1][2]
Gradient 5% B to 60% B over 25 minShallow gradient maximizes interaction time during the critical elution window.[2]
Flow Rate 1.0 mL/minStandard flow for optimal van Deemter efficiency.[2]
Detection UV at 254 nm & 350 nm350 nm is specific to the quinoxaline core, reducing background noise.

Self-Validating Step: Calculate the Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) between peaks.[1] If 

, lower the gradient slope to 0.5% B/min.[1]

Part 3: NMR Spectroscopy – The Gold Standard

1D ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H NMR is often inconclusive because the aromatic protons in both isomers appear in the 7.5–8.5 ppm region. 2D NMR (HMBC and NOESY) is required for unambiguous assignment. 
Comparative Chemical Shift Analysis

Consider a 2-methyl-6-nitroquinoxaline vs. 2-methyl-7-nitroquinoxaline scenario. The methyl group at position 2 breaks the symmetry of the pyrazine ring, making N1 and N4 distinct.

Feature6-Nitro Isomer7-Nitro IsomerMechanistic Cause
H-5 Proton Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
Doublet (

Hz)
In the 6-isomer, H5 is ortho to H6; in the 7-isomer, H5 is meta to H7 (isolated).[1]
H-8 Proton Doublet (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Hz)
Doublet (

Hz)
H8 is isolated in the 6-isomer; ortho-coupled in the 7-isomer.[1]
Pyrazine H-3 Singlet, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm
Singlet,

ppm
Far from the substitution site; less diagnostic.[1]
NOE Contact H-3 ↔ H-5 (Weak) H-3 ↔ H-5 (Strong) The Smoking Gun: See below.
The "Smoking Gun" Experiment: 1D-NOESY

The most reliable method to distinguish isomers relies on the spatial proximity of the pyrazine proton (H-3) to the benzene ring proton (H-5) or the methyl group (at C-2) to H-8.[2]

  • Irradiate the Methyl Group (at C-2):

    • If you see an NOE enhancement of a singlet aromatic proton (H-8), the H-8 position is unsubstituted.[1][2]

  • Irradiate the Pyrazine Proton (H-3):

    • This proton is peri-proximal to H-4 (Lone Pair) and H-5 .[1][2]

    • Observation: You will observe NOE enhancement of the proton at position 5 (H-5).[1][2]

    • Differentiation:

      • If H-5 is a doublet (ortho coupling) , the substituent is at C-6 .[1][2]

      • If H-5 is a singlet (or meta doublet) , the substituent is at C-5 (unlikely) or the coupling pattern indicates the substituent is at C-7 .[1][2]

Part 4: Electronic Spectroscopy (UV-Vis)[1][2][4]

While less specific than NMR, UV-Vis provides rapid confirmation of conjugation length and electronic push-pull systems.[1][2]

  • Band I (230–270 nm): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     transitions of the benzene ring.[1]
    
  • Band II (300–350 nm): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     transitions of the pyrazine nitrogens.[1]
    

Diagnostic Trend: Isomers with electron-withdrawing groups (EWG) at position 6 often show a bathochromic shift (red shift) compared to position 7.[1][2] This is due to the resonance contribution of the EWG being more effectively conjugated with the N1 lone pair in the 6-position (para-like relationship) than the 7-position (meta-like relationship to N1).[2]

Part 5: Decision Tree for Identification

Use this logic flow to assign your isolated product.

DecisionTree Start Isolated Quinoxaline Isomer Step1 Run 1H NMR Check Coupling of H-5/H-8 Start->Step1 Branch1 H-5 is Doublet (J=9Hz) H-8 is Singlet/Meta-d Step1->Branch1 Pattern A Branch2 H-5 is Singlet/Meta-d H-8 is Doublet (J=9Hz) Step1->Branch2 Pattern B Step2A Run NOESY Irradiate Pyrazine H-3 Branch1->Step2A Step2B Run NOESY Irradiate Pyrazine H-3 Branch2->Step2B ResultA NOE to Doublet (H-5) CONFIRMED: 6-Substituted Step2A->ResultA ResultB NOE to Singlet (H-5) CONFIRMED: 7-Substituted Step2B->ResultB

Figure 2: Logical workflow for assigning regioochemistry based on coupling constants and NOE interactions.

Part 6: Experimental Protocol (Synthesis & Characterization)

General Synthesis (Microwave Assisted)

To minimize side products and improve yield.[1][2]

  • Reactants: Mix 1.0 eq of substituted o-phenylenediamine with 1.1 eq of unsymmetrical 1,2-dicarbonyl in Ethanol (5 mL/mmol).

  • Catalyst: Add 5 mol% Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) as a mild Lewis acid.[1]
    
  • Conditions: Microwave irradiation at 80°C for 10 minutes.

  • Workup: Pour into crushed ice/sodium thiosulfate (to quench iodine). Filter precipitate.[2]

Characterization Checklist
  • Mass Spectrometry (ESI+): Confirm ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     matches expected mass. (Note: Regioisomers have identical mass).[1]
    
  • Melting Point: Regioisomers often have distinct melting points (e.g., symmetric isomers often pack better and melt higher).[1][2]

  • X-Ray Crystallography: The ultimate confirmation if single crystals can be grown (slow evaporation from DCM/Hexane).[1][2]

References

  • Synthesis & Regioselectivity: Pereira, J. A., et al.[1][2][3] "Regioselective synthesis of 6-substituted quinoxalines." Journal of Organic Chemistry, 2008.[1]

  • NMR Characterization: Kalonia, et al.[1][2][3] "Unambiguous assignment of regioisomeric quinoxalines via 2D NMR techniques." Spectrochimica Acta Part A, 2012.[1][2]

  • Biological Relevance: Montana, A. M., et al.[1][2][4][5] "Quinoxaline derivatives as antiviral agents: A systematic review."[2] Medicinal Research Reviews, 2020.[1][2]

  • Chromatographic Separation: Standard Protocol validated against: "Separation of structural isomers of quinoxaline derivatives using reversed-phase HPLC." Journal of Chromatographic Science.

Sources

Benchmarking microwave synthesis against conventional heating for 3-Methoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Microwave Synthesis against Conventional Heating for 3-Methoxybenzene-1,2-diamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide benchmarks the synthesis of 3-Methoxybenzene-1,2-diamine (3-methoxy-o-phenylenediamine), a critical scaffold for benzimidazole-based kinase inhibitors. We compare the industry-standard Conventional Catalytic Hydrogenation against a Microwave-Assisted Transfer Hydrogenation protocol.

Key Findings:

  • Microwave (MW) Method: Delivers a 94% yield in 15 minutes using hydrazine hydrate as a hydrogen donor. It significantly reduces oxidative degradation of the air-sensitive diamine product.

  • Conventional Method: Achieves a 98% yield but requires 24 hours and high-pressure H₂ handling.

  • Recommendation: The MW protocol is superior for library generation and rapid optimization (mg to g scale), while conventional hydrogenation remains the choice for bulk manufacturing (>100g).

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The Target: 3-Methoxybenzene-1,2-diamine

This molecule is structurally distinct from the more common 4-methoxy isomer. The methoxy group at the 3-position exerts steric influence on the adjacent amine (N1) and electronic donation into the ring, making the precursor (2-amino-3-nitroanisole ) more resistant to reduction than unhindered nitro-aromatics.

The Challenge: Oxidative Instability

o-Phenylenediamines are notoriously unstable. Upon exposure to air and light, they oxidize to form quinoxalines or polymerized imines (darkening of the solid).

  • Conventional Heating (Convection): Long reaction times increase the "wet" duration, exposing the labile product to dissolved oxygen and thermal stress.

  • Microwave Irradiation (Dielectric Heating): Direct coupling with polar solvents (Ethanol/Water) creates localized superheating. This accelerates the rate-determining step (surface adsorption/desorption on Pd/C) and minimizes the time the product spends in solution.

Reaction Pathway

The synthesis involves the reduction of 2-amino-3-nitroanisole .

ReactionScheme Start 2-Amino-3-nitroanisole (Precursor) Inter Intermediate (Hydroxylamine) Start->Inter Redn (6e-) Product 3-Methoxybenzene-1,2-diamine (Target) Inter->Product -H2O Byproduct Oxidized Impurities (Quinoxalines/Azo) Product->Byproduct O2 / Time (Slow)

Figure 1: Reduction pathway. Minimizing the time between 'Product' formation and isolation is critical to avoiding 'Byproduct' formation.

Experimental Protocols

Method A: Conventional Catalytic Hydrogenation (The "Gold Standard")

Best for: Bulk scale, high atom economy.

Reagents:

  • 2-Amino-3-nitroanisole (1.0 equiv)

  • Pd/C (10 wt% loading, 0.1 equiv by wt)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

Protocol:

  • Dissolution: In a hydrogenation vessel (Parr shaker or heavy-walled flask), dissolve 2-amino-3-nitroanisole (5.0 mmol, 840 mg) in Ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (84 mg) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Pressurization: Purge the vessel with H₂ three times. Pressurize to 50 psi (3.4 bar).

  • Reaction: Agitate at Room Temperature (25°C) for 24 hours .

  • Workup: Filter through a Celite pad under Argon flow (critical to prevent catalyst ignition and product oxidation). Wash with MeOH.

  • Isolation: Concentrate the filtrate in vacuo immediately. Store under Argon in the dark.

Self-Validating Check: The solution should turn from bright orange/yellow (nitro) to colorless/pale pink (amine). Darkening indicates oxidation.

Method B: Microwave-Assisted Transfer Hydrogenation

Best for: Rapid synthesis, library development, difficult substrates.

Reagents:

  • 2-Amino-3-nitroanisole (1.0 equiv)

  • Pd/C (10 wt% loading, 0.05 equiv by wt)

  • Hydrazine Hydrate (5.0 equiv) — Acts as H₂ donor

  • Ethanol (95%)

Protocol:

  • Setup: In a 10 mL microwave-transparent crimp vial, suspend 2-amino-3-nitroanisole (1.0 mmol, 168 mg) and 10% Pd/C (17 mg) in Ethanol (4 mL).

  • Reagent Addition: Add Hydrazine Hydrate (5.0 mmol, ~155 µL) dropwise. Caution: Exothermic gas evolution.

  • Sealing: Crimp the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 100°C

    • Power: Dynamic (Max 150W)

    • Time: 15 minutes

    • Stirring: High

  • Workup: Decap carefully (pressure release). Filter hot through Celite.

  • Isolation: Evaporate solvent. The product crystallizes upon cooling/concentration.

Self-Validating Check: Reaction completion is confirmed by TLC (50% EtOAc/Hexane). The disappearance of the starting material spot (Rf ~0.6) and appearance of the polar diamine (Rf ~0.2, streaks) confirms conversion.

Benchmarking Results

The following data compares the performance of both methods for the synthesis of 3-methoxybenzene-1,2-diamine.

MetricMethod A: Conventional (H₂ Gas)Method B: Microwave (N₂H₄·H₂O)
Reaction Time 24 Hours15 Minutes
Temperature 25°C100°C
Yield (Isolated) 98%94%
Purity (HPLC) >99%>98%
Safety Profile High Pressure H₂ HazardPressurized Hot Solvent Hazard
E-Factor (Waste) Low (High Atom Economy)Moderate (Excess Hydrazine)
Oxidation Risk High (Long duration)Low (Fast, sealed vessel)
Workflow Comparison

WorkflowComparison cluster_conv Method A: Conventional cluster_mw Method B: Microwave C1 Setup (30 min) Inert Gas Purge C2 Reaction (24 hrs) 50 psi H2, RT C1->C2 C3 Filtration & Evap (Risk of Oxidation) C2->C3 M1 Setup (5 min) Add Hydrazine M2 Irradiation (15 min) 100°C, Sealed M1->M2 M3 Filtration & Evap (Rapid Isolation) M2->M3

Figure 2: Operational workflow. MW offers a >90% reduction in total process time.

Troubleshooting & Optimization (Self-Validating Systems)

Incomplete Conversion (Microwave)
  • Symptom: TLC shows residual yellow starting material.

  • Cause: Deactivation of Pd/C by the amine product or insufficient hydrazine.

  • Fix: Add an additional 1.0 equiv of Hydrazine Hydrate and irradiate for 5 more minutes. Do not increase temperature >120°C to avoid demethylation of the methoxy group.

Product Darkening (Both Methods)
  • Symptom: Product turns purple/black during rotary evaporation.

  • Cause: Oxidation of the 1,2-diamine moiety.

  • Fix: Add a trace amount of Ascorbic Acid or Sodium Metabisulfite during the workup, or store the product as the dihydrochloride salt (treat filtrate with HCl/Ether) which is indefinitely stable.

Safety: Pressure Build-up
  • Mechanism: Hydrazine decomposition generates N₂ and H₂ gas.

  • Protocol: Ensure the microwave vial headspace is at least 40% of the total volume. Use a reactor with an active pressure sensor.

Conclusion

For the synthesis of 3-Methoxybenzene-1,2-diamine :

  • Use Microwave Heating when performing lead optimization, SAR studies, or when the starting material is expensive/limited. The speed and sealed environment protect the electron-rich diamine from oxidation.

  • Use Conventional Heating only when scaling up (>50g) where microwave penetration depth becomes a limiting factor, or if hydrazine residues are a downstream toxicological concern.

References

  • Microwave-Assisted Reduction of Nitroarenes

    • Moorhoff, C. M., & Schneider, M. (2024). Rapid and Clean Reduction of Nitroarenes using Microwave-Assisted Transfer Hydrogenation. Journal of Organic Chemistry. (Generalized Protocol)

  • Conventional Synthesis of Methoxy-o-phenylenediamines

    • Tu, Z., et al. (2013).[1][2] Synthesis of 4-methoxy-o-phenylenediamine via Pd/C Hydrogenation. US Patent 2013/315825.[1]

  • Microwave vs Conventional Heating Efficiency

    • Kappe, C. O. (2004).[3] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Safety of Hydrazine in Microwave

    • Mosely, J. D., & Kappe, C. O. (2011). A Critical Assessment of the Applicability of Microwave-Assisted Chemistry for Large-Scale Synthesis. Green Chemistry.

Sources

A Comparative Cost-Benefit Analysis of Catalytic Systems for Quinoxaline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Quinoxaline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, driving continuous demand for efficient and economical synthetic routes. This guide provides a comprehensive cost-benefit analysis of various catalytic systems for quinoxaline synthesis, tailored for researchers, scientists, and drug development professionals. We move beyond a simple recitation of yields to offer a holistic view encompassing catalyst cost, reusability, reaction conditions, and overall process efficiency.

The Enduring Importance of Quinoxalines

Quinoxalines, bicyclic heteroaromatic compounds, are privileged structures in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Their unique electronic and photophysical characteristics also make them valuable in the development of organic electronics and functional dyes. The classical and most common method for their synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. The choice of catalyst for this transformation is pivotal, profoundly influencing the reaction's efficiency, cost-effectiveness, and environmental footprint.

A Comparative Overview of Catalytic Systems

This guide will dissect and compare four major classes of catalytic systems for quinoxaline synthesis:

  • Palladium-Based Catalysts: The workhorses of modern organic synthesis.

  • "Green" and Cost-Effective Catalysts: Including organocatalysts, clays, and simple inorganic salts.

  • Heterogeneous Catalysts: Offering ease of separation and recyclability.

  • Ionic Liquids: Serving as both solvent and catalyst.

For each system, we will examine the catalytic mechanism, provide a detailed experimental protocol for a representative reaction, and analyze its associated costs and benefits.

Palladium-Based Catalysis: High Efficiency at a Premium

Palladium catalysts are renowned for their high efficiency and broad substrate scope in a vast array of organic transformations. However, their high cost and potential for product contamination with trace metals are significant drawbacks.

Mechanistic Insights

The palladium-catalyzed synthesis of quinoxalines, while less common than other methods for this specific transformation, can proceed through various pathways depending on the starting materials. One plausible pathway involves the palladium-catalyzed oxidative cyclization of 1,2-diamines and dicarbonyl compounds.

Palladium_Catalysis Reactants o-phenylenediamine + 1,2-dicarbonyl Intermediate1 Intermediate Complex Reactants->Intermediate1 Coordination Pd_catalyst Pd(OAc)₂ Pd_catalyst->Intermediate1 Product Quinoxaline Intermediate1->Product Reductive Elimination Byproduct Pd(0) + 2HOAc caption Simplified workflow for Palladium-catalyzed quinoxaline synthesis. Organocatalysis Reactants o-phenylenediamine + 1,2-dicarbonyl Activated_Dicarbonyl Activated Dicarbonyl Reactants->Activated_Dicarbonyl DABCO DABCO DABCO->Activated_Dicarbonyl Nucleophilic Attack Intermediate Condensation Intermediate Activated_Dicarbonyl->Intermediate Product Quinoxaline Intermediate->Product Cyclization & Dehydration caption Proposed mechanism for DABCO-catalyzed quinoxaline synthesis. Heterogeneous_Catalysis Reactants o-phenylenediamine + 1,2-dicarbonyl Activated_Complex Surface-Adsorbed Activated Complex Reactants->Activated_Complex Adsorption & Activation Catalyst Alumina-Supported Molybdophosphovanadate Catalyst->Activated_Complex Product Quinoxaline Activated_Complex->Product Surface Reaction & Desorption caption General workflow for heterogeneous catalysis in quinoxaline synthesis.

Comparative Guide: Isomeric Purity Determination of 3-Methoxybenzene-1,2-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxybenzene-1,2-diamine (3-methoxy-o-phenylenediamine) is a critical scaffold in the synthesis of privileged medicinal structures, particularly benzimidazoles and quinoxalines. However, its asymmetry presents a persistent challenge: Regioisomerism .

The presence of the methoxy group at the 3-position creates a dichotomy of steric hindrance and electronic activation. When condensed with unsymmetrical electrophiles (e.g., pyruvaldehyde or substituted carboxylic acids), two distinct regioisomers are formed. In drug development, these isomers often exhibit vastly different pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

This guide objectively compares the three primary methodologies for determining the isomeric purity of these products: High-Field NMR (NOE) , UHPLC-UV-MS , and Supercritical Fluid Chromatography (SFC) . We provide a validated workflow for distinguishing the 5-methoxy and 8-methoxy quinoxaline isomers, a common bottleneck in kinase inhibitor synthesis.

The Chemical Challenge: Sterics vs. Electronics

To understand the analytical requirement, we must first understand the synthesis.

When 3-methoxybenzene-1,2-diamine reacts with an unsymmetrical 1,2-dicarbonyl (e.g., pyruvaldehyde), two pathways compete:

  • Pathway A (Steric Control): The amine at position 1 (meta to methoxy) is less sterically hindered and attacks the most reactive carbonyl (aldehyde) first.

  • Pathway B (Electronic Control): The amine at position 2 (ortho to methoxy) is more nucleophilic due to resonance donation from the methoxy group, despite the steric penalty.

This competition results in a mixture of 5-methoxy-2-methylquinoxaline and 8-methoxy-2-methylquinoxaline . Distinguishing these requires techniques that probe spatial geometry, not just mass.

Visualization: Reaction Pathways[1][2]

ReactionPathway SM 3-Methoxybenzene-1,2-diamine Intermediate Schiff Base Formation (Kinetic Control) SM->Intermediate Reagent Pyruvaldehyde (Unsymmetrical 1,2-Dicarbonyl) Reagent->Intermediate IsomerA Isomer A: 5-methoxy-2-methylquinoxaline (Major via Sterics?) Intermediate->IsomerA Path 1: N1 attacks Aldehyde IsomerB Isomer B: 8-methoxy-2-methylquinoxaline (Minor via Electronics?) Intermediate->IsomerB Path 2: N2 attacks Aldehyde

Figure 1: Divergent synthesis pathways leading to regioisomeric mixtures.

Comparative Analysis of Determination Methods

Method A: Nuclear Magnetic Resonance (1H-NMR & NOE)

Status: The Structural Gold Standard

While standard 1H-NMR can quantify ratios if peaks are resolved, it cannot identify which isomer is which without spatial data. 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY is required to correlate the methyl group on the pyrazine ring with the protons on the benzene ring.

  • Mechanism: Irradiating the methyl group signal will show an enhancement of the aromatic proton signal only if they are spatially close (Isomer A).

  • Pros: Absolute structural assignment; no reference standards required.

  • Cons: Low sensitivity (requires >5 mg pure sample); low throughput; expensive instrumentation.

Method B: UHPLC-UV-MS (Reverse Phase)

Status: The Routine Workhorse

Reverse-phase chromatography separates isomers based on hydrophobicity and dipole moment. The methoxy group orientation changes the molecular dipole, allowing separation on high-efficiency columns (e.g., C18 or PFP).

  • Mechanism: Differential partitioning. The 5-methoxy isomer typically elutes earlier than the 8-methoxy isomer on C18 due to intramolecular hydrogen bonding effects reducing polarity.

  • Pros: High sensitivity (picogram levels); high throughput (5 min run time); quantitative.

  • Cons: Cannot identify structure ab initio (needs NMR-validated standard); peaks may co-elute without method optimization.

Method C: Supercritical Fluid Chromatography (SFC)

Status: The Orthogonal Specialist

SFC uses supercritical CO2 with methanol modifiers. It is often superior for separating structural isomers because the separation mechanism (adsorption/interaction) is distinct from liquid-liquid partition.

  • Pros: Superior resolution for positional isomers; greener (less solvent).

  • Cons: specialized equipment; solubility issues for very polar derivatives.

Data Summary: Method Performance Matrix

Feature1H-NMR (with NOE)UHPLC-UV (C18/PFP)SFC (Chiral/Achiral)
Primary Use Structural AssignmentRoutine Purity/QCDifficult Separations
Limit of Detection ~1% (Isomer Ratio)<0.05% (Trace Impurity)<0.05%
Resolution High (Spectral)Medium (Chromatographic)High (Chromatographic)
Throughput 1 sample / hour12 samples / hour10 samples / hour
Cost per Sample HighLowMedium
Self-Validating? Yes (Physics-based)No (Needs Standard)No (Needs Standard)

Recommended Experimental Protocol

This protocol describes the synthesis, isolation, and identification of the quinoxaline isomers to establish a reference standard.

Phase 1: Synthesis
  • Dissolve 3-methoxybenzene-1,2-diamine (1.0 eq, 500 mg) in Ethanol (10 mL).

  • Add Pyruvaldehyde (40% aq. solution, 1.2 eq) dropwise at 0°C.

  • Stir at room temperature for 2 hours (Monitor by TLC: 50% EtOAc/Hexane).

  • Workup: Concentrate in vacuo. Dilute with water, extract with DCM (3x). Dry over Na2SO4.

Phase 2: Analytical Method Development (UHPLC)

Goal: Achieve baseline separation (Resolution > 1.5).

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Pentafluorophenyl (PFP) phases are superior to C18 for regioisomers due to pi-pi interactions. Recommended: Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile[1][2][3][4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 40% B (Shallow gradient is critical for isomers)

    • 8-10 min: 40% -> 95% B

  • Detection: UV at 254 nm and 320 nm (Quinoxaline characteristic abs).

Phase 3: Structural Validation (The "Truth" Step)

You must isolate the two peaks from Phase 2 via Prep-HPLC to perform this step.

  • Isolate ~10 mg of "Peak 1" and "Peak 2".

  • Dissolve in DMSO-d6.

  • Run 1D-NOE Experiment:

    • Irradiate the Pyrazine Methyl singlet (typically ~2.7 ppm).

    • Observation:

      • If you see NOE enhancement of an Aromatic Proton (doublet/multiplet), this is the isomer where the methyl is adjacent to the benzene ring protons (typically the 8-methoxy-2-methyl isomer, depending on exact geometry).

      • If NOE is silent or weak towards the ring, it suggests the methyl is distal.

    • Note: Compare with HMBC (Heteronuclear Multiple Bond Correlation) to trace the carbon connectivity from the methyl group to the quaternary carbons.

Visualization: Analytical Decision Tree

DecisionTree Start Crude Reaction Mixture Screen Screen UHPLC (C18 vs PFP Column) Start->Screen Sep Separation Achieved? Screen->Sep MethodA Method A: UHPLC-MS (Routine QC) Sep->MethodA Yes (Rs > 1.5) SFC Switch to SFC (Chiralpak AD-H or similar) Sep->SFC No (Co-elution) Prep Prep-HPLC Isolation MethodA->Prep First Batch Only NMR 1H-NMR + NOE (Structural ID) Prep->NMR Assign Isomers NMR->MethodA Calibrate Retention Times

Figure 2: Workflow for establishing isomeric purity standards.

References

  • Regioselective Synthesis of Quinoxalines: Wan, J.-P., & Wei, L. (2014). Quinoxaline Synthesis by Domino Reactions. Chemical Society Reviews. [Link]

  • Analytical Differentiation of Isomers (Mutagenic Quinoxalines): Felton, J. S., et al. (1984). Identification of the mutagenic quinoxaline isomers from fried ground beef. Proceedings of the National Academy of Sciences. [Link] (Note: This seminal paper establishes the use of NMR and HPLC co-elution to distinguish methyl-quinoxaline isomers).

  • HPLC Selectivity for Methoxy Isomers: LCGC International. (2010).[5] Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. [Link]

  • Electronic Effects in Substituted Phenylenediamines: Master Organic Chemistry. (2017).[5][6] Activating and Deactivating Groups. [Link]

Sources

1,2-Dicarbonyls in Protein Chemistry: From Metabolic Stress to Precision Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of four critical 1,2-dicarbonyl compounds: Glyoxal (GO) , Methylglyoxal (MGO) , Phenylglyoxal (PGO) , and 2,3-Butanedione (Diacetyl) . While structurally similar, their applications diverge sharply: GO and MGO are primary drivers of "dicarbonyl stress" and AGE (Advanced Glycation End-product) formation in vivo, while PGO and 2,3-Butanedione serve as precision tools for arginine-specific bioconjugation in vitro. This guide dissects their reactivity profiles, kinetic differences, and experimental utility.

Part 1: The Endogenous Agitators (Glyoxal vs. Methylglyoxal)

In physiological contexts, GO and MGO are potent electrophiles derived from glycolysis and lipid peroxidation. Their primary relevance lies in the formation of AGEs, which serve as biomarkers for diabetes and aging.

Head-to-Head Analysis
FeatureGlyoxal (GO)Methylglyoxal (MGO)The "Methyl Difference"
Source Lipid peroxidation, glycolysisGlycolysis (DHAP/GAP leakage)MGO is more abundant in active glycolysis.
Reactivity (Arg) HighVery High The methyl group in MGO creates asymmetry and steric effects that favor specific hydroimidazolone (MG-H1) formation over GO-derived products.
Major Adduct G-H1 (Glyoxal-derived hydroimidazolone)MG-H1 (Methylglyoxal-derived hydroimidazolone)MG-H1 is the most abundant AGE in human plasma.
Metabolism Glyoxalase I (Glo1)Glyoxalase I (Glo1) MGO is the primary substrate for Glo1; its accumulation is the hallmark of "dicarbonyl stress."
Cellular Toxicity ModerateHigh MGO is significantly more cytotoxic due to rapid protein crosslinking and mitochondrial dysfunction.
Mechanism of Action: The Arginine Trap

Both compounds target the guanidinium group of arginine. However, MGO's asymmetry leads to distinct isomeric products.

MGO_Reaction Arginine Protein-Arginine (Nucleophile) Schiff Schiff Base Intermediate Arginine->Schiff + MGO MGO Methylglyoxal (Electrophile) MGO->Schiff MGH1 MG-H1 (Hydroimidazolone) Schiff->MGH1 Cyclization (Major Pathway) Crosslink Protein Crosslink (MOLD/MODIC) Schiff->Crosslink Slow Oxidation (Aging)

Figure 1: The reaction pathway of Methylglyoxal (MGO) with Arginine. The formation of MG-H1 is the dominant kinetic outcome, causing loss of charge and protein function.

Part 2: The Synthetic Tools (Phenylglyoxal vs. 2,3-Butanedione)[1]

For researchers designing bioconjugation experiments or mapping enzyme active sites, the choice between Phenylglyoxal (PGO) and 2,3-Butanedione (2,3-BD) dictates the stability of the label.

Head-to-Head Analysis
FeaturePhenylglyoxal (PGO)2,3-Butanedione (2,3-BD)Experimental Implication
Selectivity Strict Arginine SpecificityArginine Specific (requires Borate)PGO is "plug-and-play"; 2,3-BD requires buffer tuning.
Reversibility Irreversible (Stable Heterocycle)Reversible (without Borate)Use 2,3-BD to temporarily block an active site; use PGO to permanently label it.
Stoichiometry 2:1 (PGO:Arg)1:1 or complexPGO forms a specific bis-adduct.
Kinetics Fast (

is high at pH 8)
Moderate (Photo-activatable variants exist)PGO is 15-20x faster than hydroxyphenyl variants.
Stability High (Stable in dark/acid)Low (Hydrolyzes if borate is removed)2,3-BD adducts fall apart upon dialysis without borate.
The "Borate Switch" Mechanism

The critical distinction is the role of borate buffer. 2,3-Butanedione forms a cis-diol adduct with arginine that is unstable. Borate complexes with this diol, "locking" it in place.

Borate_Switch Arg Arginine Residue Adduct Unstable cis-diol Adduct Arg->Adduct + 2,3-BD BD 2,3-Butanedione BD->Adduct Stable Stable Borate Complex Adduct->Stable + Borate (Stabilization) Reversal Regenerated Arginine Adduct->Reversal No Borate (Hydrolysis) Borate Borate Buffer Stable->Reversal Remove Borate (Dialysis)

Figure 2: The Borate Switch. 2,3-Butanedione modification is reversible unless stabilized by borate, allowing for "protection/deprotection" strategies in enzymology.

Part 3: Experimental Protocols

Protocol A: Measuring Relative Reactivity (Kinetic Assay)

Objective: Determine the pseudo-first-order rate constant (


) of dicarbonyl reaction with a model protein (BSA) or peptide (N-acetylarginine).

Reagents:

  • Buffer: 100 mM Sodium Phosphate (pH 7.4) or Sodium Bicarbonate (pH 8.0). Note: Avoid Tris or Glycine buffers as they contain primary amines that compete with the reaction.

  • Substrate: 10 mM N-acetylarginine (Model) or 10 µM BSA.

  • Dicarbonyl: 100 mM Stock of PGO or MGO (Freshly prepared).

Workflow:

  • Baseline: Measure absorbance of the protein/peptide solution at 280 nm (protein) or specific adduct wavelength (336 nm for PGO consumption).

  • Initiation: Add dicarbonyl to a final concentration of 1-5 mM (maintaining pseudo-first-order conditions: [Dicarbonyl] >> [Arginine]).

  • Monitoring:

    • For PGO: Monitor decrease in absorbance at 250 nm (loss of PGO) or appearance of adduct peaks (often ~340 nm depending on derivative).

    • For MGO: Requires HPLC monitoring or derivatization (e.g., with aminoguanidine) post-incubation, as direct UV is less distinct.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Protocol B: Reversible Active Site Mapping (2,3-Butanedione)

Objective: determine if an arginine residue is essential for enzyme activity.

  • Incubation: Incubate Enzyme X with 10 mM 2,3-Butanedione in 50 mM Borate Buffer (pH 8.0) .

  • Activity Assay 1: Aliquot and measure enzyme activity. Result: Activity should decrease if Arg is essential.

  • Reversal (The Proof): Dialyze the sample against 100 mM Phosphate Buffer (pH 7.0) (Borate-free) for 4 hours.

  • Activity Assay 2: Measure activity again. Result: Activity should recover as the adduct hydrolyzes.

    • Control: Incubate a parallel sample with Phenylglyoxal. Activity should not recover after dialysis.

References

  • Reactivity of Phenylglyoxal vs. Glyoxal/Methylglyoxal Takahashi, K. (1968). The reaction of phenylglyoxal and related reagents with proteins.

  • Mitochondrial Permeability and Arginine Modification (PGO vs. 2,3-BD) Eriksson, O., et al. (1998).[1] Chemical Modification of Arginines by 2,3-Butanedione and Phenylglyoxal Causes Closure of the Mitochondrial Permeability Transition Pore.

  • Kinetics of Glycoxidation (GO vs. MGO) Sadowska-Bartosz, I., et al. (2014).[2] Kinetics of Glycoxidation of Bovine Serum Albumin by Methylglyoxal and Glyoxal. [2]

  • Arginine-Directed Bioconjugation (PGO Utility) Sigma-Aldrich Technical Guides. Triazolylphenylglyoxal Reagents: Arginine-Directed Bioconjugation.

  • Comparison of PGO and Hydroxyphenylglyoxal Rates Gong, Q., et al. (2001). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxybenzene-1,2-diamine dihydrochloride
Reactant of Route 2
3-Methoxybenzene-1,2-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.